Bz-Pro-Phe-Arg-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H38N8O6 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36) |
InChI Key |
IDSFNACJZVHKIB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bz-Pro-Phe-Arg-pNA: A Comprehensive Technical Guide to Substrate Specificity and Enzyme Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), also known commercially as Chromozym PK, is a synthetic chromogenic substrate widely utilized in biochemical and clinical research. Its specific peptide sequence mimics the cleavage site of several serine proteases, making it a valuable tool for the detection and quantification of their enzymatic activity. Upon cleavage by a target enzyme, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be readily measured spectrophotometrically at 405 nm. This guide provides an in-depth overview of the substrate's specificity, its primary enzyme targets, relevant kinetic data, detailed experimental protocols, and the signaling pathways in which these enzymes play a critical role.
Enzyme Targets and Substrate Specificity
This compound is primarily recognized and cleaved by a specific subset of serine proteases. The sequence Pro-Phe-Arg is particularly well-suited for enzymes that preferentially cleave after an arginine residue, with specificity further conferred by the preceding amino acids.
The principal enzyme targets for this compound include:
-
Plasma Kallikrein: This is considered the primary target for this compound, and the substrate is often used as a relatively specific tool for its measurement. Plasma kallikrein is a key component of the contact activation system and the kallikrein-kinin system.
-
Trypsin: A well-characterized digestive serine protease that also efficiently hydrolyzes peptide bonds after arginine and lysine (B10760008) residues.
-
Cruzipain: The major cysteine protease of the parasite Trypanosoma cruzi. While a cysteine protease, cruzipain exhibits trypsin-like specificity, cleaving after basic residues, and has been shown to have kinin-releasing activity.
Other enzymes, such as glandular kallikrein and Factor XIIa, may also cleave this compound, though often with lower efficiency.
Data Presentation: Kinetic Parameters
The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (mM) | Vmax (µM/mg/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Rat Plasma Kallikrein | This compound | 0.16[1] | 0.96[1] | Not Reported | Not Reported |
| Bovine Trypsin | Bz-L-Arg-pNA* | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following protocols are adapted from established methods for measuring plasma kallikrein-like activity using chromogenic substrates and can be applied to this compound.
Protocol 1: Determination of Plasma Kallikrein-like Activity (Endpoint Assay)
This protocol is suitable for determining the endogenous kallikrein-like activity in a plasma sample.
Materials:
-
This compound substrate solution (e.g., 1-3 mM in sterile water or appropriate buffer)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Acetic Acid (20%) or Citric Acid (2%) for stopping the reaction
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
37°C incubator or water bath
-
Citrated plasma sample
Procedure:
-
Sample Preparation: Collect blood in 0.1 M sodium citrate (B86180) (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma.
-
Reaction Setup: In a microplate well or cuvette, add 100 µL of Tris buffer and 10 µL of the plasma sample.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 100 µL of the pre-warmed this compound substrate solution to the well to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of 20% acetic acid or 2% citric acid to stop the enzymatic reaction.
-
Measurement: Read the absorbance of the released p-nitroaniline at 405 nm.
-
Blank Preparation: Prepare a blank for each sample by adding the stopping reagent before the substrate. Subtract the blank absorbance from the sample absorbance.
-
Calculation: The kallikrein-like activity is proportional to the change in absorbance over time. A standard curve can be generated using purified plasma kallikrein of known activity.
Protocol 2: Prekallikrein Activation Assay
This protocol measures the total prekallikrein content in a sample by first activating it to kallikrein.
Materials:
-
All materials from Protocol 1
-
Prekallikrein activator (e.g., dextran (B179266) sulfate (B86663), kaolin, or purified Factor XIIa)
Procedure:
-
Sample Preparation: Prepare citrated plasma as described in Protocol 1.
-
Activation: In a tube, mix the plasma sample with the prekallikrein activator. The concentration of the activator and incubation time will need to be optimized. For example, incubate with dextran sulfate at 0°C.
-
Assay: Follow the steps for the kallikrein activity assay (Protocol 1), using the activated plasma sample.
-
Calculation: The measured activity will represent the total kallikrein activity after activation of prekallikrein. To determine the prekallikrein concentration, subtract the endogenous kallikrein-like activity (measured without the activation step) from the total activity.
Signaling Pathways and Experimental Workflows
The primary enzyme target of this compound, plasma kallikrein, is a central component of the interconnected contact activation and kallikrein-kinin systems. These systems are involved in coagulation, inflammation, and blood pressure regulation.
The Contact Activation Pathway
The contact activation pathway is initiated when blood comes into contact with a negatively charged surface, leading to the activation of Factor XII. This triggers a cascade of enzymatic reactions.
Caption: The Contact Activation Pathway, initiated by Factor XII activation on negatively charged surfaces.
The Kallikrein-Kinin System
This system is activated by plasma kallikrein and results in the release of bradykinin, a potent inflammatory mediator.
Caption: The Kallikrein-Kinin System, leading to the generation of bradykinin and its physiological effects.
Experimental Workflow for Chromogenic Assay
The general workflow for utilizing this compound in a chromogenic assay is straightforward and adaptable.
Caption: A generalized experimental workflow for a chromogenic assay using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in various fields, including hematology, immunology, and parasitology. Its relative specificity for plasma kallikrein makes it particularly useful for studying the contact activation and kallikrein-kinin systems. By understanding its substrate specificity, kinetic parameters, and the signaling pathways of its target enzymes, researchers can effectively employ this chromogenic substrate to investigate physiological and pathological processes, as well as for the screening and development of novel therapeutic agents targeting these pathways. The provided protocols and diagrams serve as a foundational guide for the practical application and conceptual understanding of this compound in a research setting.
References
An In-depth Technical Guide to Colorimetric Assays Using Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of colorimetric assays utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This synthetic peptide is a valuable tool for the sensitive and specific detection of various serine proteases, playing a crucial role in basic research, clinical diagnostics, and drug discovery.
Core Principle of the Assay
The colorimetric assay employing this compound is predicated on a straightforward enzymatic reaction. The substrate, which is colorless, is specifically cleaved by certain proteases at the bond between the arginine residue and the p-nitroaniline (pNA) moiety. This enzymatic hydrolysis liberates pNA, a yellow-colored chromophore. The intensity of the yellow color, which is directly proportional to the amount of pNA released, can be quantified by measuring its absorbance at or near 405 nm.[1] The concentration of the liberated pNA can be determined using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient.
The fundamental reaction is as follows:
This compound (Colorless) + Enzyme → Bz-Pro-Phe-Arg + p-Nitroaniline (Yellow)
The rate of the increase in absorbance at 405 nm is a direct measure of the enzyme's activity.
Enzymatic Specificity
This compound is a substrate for a range of serine proteases. Its design mimics the natural cleavage sites of these enzymes. The primary enzymes that effectively hydrolyze this substrate include:
-
Plasma Kallikrein: A key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[2][3] this compound is a relatively specific substrate for plasma kallikrein.[4]
-
Trypsin: A well-characterized digestive enzyme that also plays roles in various physiological and pathological processes.[5]
-
Cruzipain: The major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
The specificity of the assay can be tailored by using specific inhibitors to differentiate the activity of various proteases in a mixed sample.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the colorimetric assay using this compound. Please note that optimal conditions can vary depending on the specific enzyme and experimental setup.
| Parameter | Value | Enzyme | Notes |
| Wavelength of Max. Absorbance (λmax) for pNA | 405 nm | Not Applicable | The liberated p-nitroaniline is measured at this wavelength. |
| Molar Extinction Coefficient (ε) of pNA | 9,960 M⁻¹cm⁻¹ | Not Applicable | At 405 nm.[7] The exact value can be dependent on buffer composition and pH.[8][9] |
| Michaelis-Menten Constant (Km) | Data not available in search results | Plasma Kallikrein | This value represents the substrate concentration at which the reaction rate is half of the maximum. |
| Michaelis-Menten Constant (Km) | Data not available in search results | Trypsin | This value represents the substrate concentration at which the reaction rate is half of the maximum. |
| Michaelis-Menten Constant (Km) | Data not available in search results | Cruzipain | This value represents the substrate concentration at which the reaction rate is half of the maximum. |
| Typical pH Optimum | 7.5 - 8.5 | Plasma Kallikrein, Trypsin | Optimal pH can vary. For plasma kallikrein, a pH of 7.5 has been reported.[10] |
| Typical Temperature | 37 °C | Plasma Kallikrein, Trypsin |
Experimental Protocols
A generalized protocol for a colorimetric assay using this compound is provided below. This should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Enzyme solution (e.g., purified plasma kallikrein, trypsin, or cell lysate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37 °C
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer to the desired pH and ionic strength.
-
Dissolve the this compound substrate in the assay buffer to a stock concentration (e.g., 1-10 mM). Protect the solution from light.
-
Prepare the enzyme solution in the assay buffer to the desired concentration. Keep the enzyme on ice until use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Substrate solution (to achieve the desired final concentration)
-
-
Include appropriate controls:
-
Blank: Assay buffer and substrate solution (no enzyme).
-
Negative control: Assay buffer and enzyme solution (no substrate).
-
Positive control: A known concentration of the enzyme.
-
-
-
Initiation of Reaction:
-
Pre-incubate the microplate at 37 °C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiate the reaction by adding the enzyme solution to each well (except the blank).
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes). This is a kinetic assay.
-
Alternatively, for an endpoint assay, incubate the plate at 37 °C for a fixed time, then stop the reaction (e.g., by adding a strong acid like acetic acid) and measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For a kinetic assay, calculate the rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert the rate from ΔA/min to moles of pNA/min using the Beer-Lambert law: Rate (moles/min) = (ΔA/min) / (ε × l) where:
-
ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)
-
l is the path length of the light in the well (typically in cm)
-
-
Plot the reaction rate against the substrate concentration to determine kinetic parameters like Km and Vmax if desired.
-
Signaling Pathways and Experimental Workflows
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound.
General Experimental Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Kininogenase activity by the major cysteinyl proteinase (cruzipain) from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bz-Pro-Phe-Arg-pNA: Structure, Properties, and Applications in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate extensively utilized in biochemical and medical research. Its specific peptide sequence makes it a target for several serine proteases, most notably plasma kallikrein and trypsin.[1][2] The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety results in the release of the yellow-colored pNA. The rate of pNA release, which can be quantified spectrophotometrically, is directly proportional to the enzymatic activity.[3] This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and the diagnostic measurement of protease activity in biological samples.[4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its use in a standard enzyme kinetics assay, and an exploration of the key signaling pathways in which its target proteases are involved.
Chemical Structure and Properties
This compound is a peptide derivative with a benzoyl group protecting the N-terminus of the proline residue and a p-nitroaniline group at the C-terminus of the arginine residue. This specific design confers stability and allows for the sensitive detection of proteolytic activity.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₈N₈O₆ · HCl | |
| Molecular Weight | 679.17 g/mol | |
| CAS Number | 59188-28-2 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at ≤ -10 °C | |
| p-Nitroaniline Molar Extinction Coefficient (at 405 nm) | 9,960 M⁻¹cm⁻¹ |
Experimental Protocols: Enzyme Kinetics Assay
This section details a generalized protocol for determining the kinetic parameters of a protease, such as trypsin, using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compound.
Principle of the Assay
The enzymatic assay for proteases using this compound is based on the spectrophotometric detection of the reaction product, p-nitroaniline (pNA). The protease cleaves the peptide bond between Arginine (Arg) and pNA, releasing the chromogenic pNA molecule. The rate of the increase in absorbance at 405 nm is directly proportional to the enzyme's activity.
Materials
-
This compound substrate
-
Purified enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 405 nm
Assay Workflow
Caption: General workflow for an enzyme kinetics assay using this compound.
Detailed Methodology
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 10 mg of the substrate in 1.47 mL of DMSO to achieve a 10 mM solution. Store aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solutions: On the day of the experiment, dilute the stock solution with the assay buffer to prepare a range of concentrations (e.g., from 0.1 to 5 times the expected Km value).
-
Enzyme Solution: Prepare a working solution of the enzyme in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Set up the 96-well plate by adding a fixed volume of each working substrate solution to the wells (e.g., 50 µL).
-
Include wells with buffer and substrate only to serve as a blank for background absorbance.
-
Pre-warm the microplate to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to each well (e.g., 50 µL).
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record readings every 1-2 minutes for a period of 10-60 minutes, ensuring the reaction remains in the linear phase.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Convert the rate from ΔA/min to moles of pNA produced per minute using the Beer-Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹) and l is the path length of the sample in the microplate well (in cm).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Signaling Pathways
This compound is a substrate for enzymes that are key players in important physiological and pathological signaling pathways. Understanding these pathways is crucial for researchers in drug development.
Trypsin-PAR2 Signaling Pathway
Trypsin is a potent activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, tissue repair, and pain. The activation of PAR2 by trypsin initiates a cascade of intracellular signaling events.
Caption: Simplified Trypsin-PAR2 signaling cascade.
Plasma Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is involved in blood pressure regulation, inflammation, and coagulation. It cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator and inflammatory mediator.
Caption: The Plasma Kallikrein-Kinin System.
Conclusion
This compound is a versatile and reliable tool for the study of serine proteases. Its well-defined chemical properties, coupled with straightforward and sensitive assay methods, make it an essential substrate for researchers in academia and the pharmaceutical industry. The ability to probe the activity of enzymes like trypsin and plasma kallikrein allows for deeper insights into their roles in complex signaling pathways, thereby facilitating the discovery and development of novel therapeutics for a range of diseases.
References
The Chromogenic Substrate Bz-Pro-Phe-Arg-pNA: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery, history, and core applications of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA). This synthetic peptide has become an invaluable tool in the study of serine proteases, particularly in the fields of hematology, inflammation, and parasitology. We will delve into its mechanism of action, provide a historical context for its development, and present detailed experimental protocols for its use in key enzyme assays. Quantitative kinetic data for its interaction with various proteases are summarized, and the relevant signaling pathways are illustrated to provide a comprehensive understanding of its utility in research and drug development.
Introduction
The development of synthetic substrates revolutionized the study of proteolytic enzymes by providing a means to quantify their activity with high sensitivity and specificity. Among these, chromogenic substrates, which release a colored molecule upon enzymatic cleavage, have been widely adopted for their simplicity and suitability for high-throughput screening. This compound, also known as Chromozym PK, is a prime example of such a substrate, designed to mimic the natural cleavage sites of specific serine proteases.[1] Its primary application lies in the measurement of plasma and glandular kallikrein activity, but it is also utilized for assaying other proteases such as trypsin and the cysteine proteinase cruzipain.[2]
The principle of the assay is straightforward: the enzyme of interest cleaves the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety. The release of free pNA, a chromophore, results in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity.
History and Discovery
The advent of chromogenic peptide substrates dates back to the early 1970s, marking a significant advancement from the less specific substrates used previously.[3] The design of these synthetic peptides was based on the amino acid sequences of the natural substrates of target proteases. This approach allowed for the development of substrates with enhanced specificity and reactivity.
This compound was developed as a substrate with a high degree of specificity for plasma kallikrein.[1] Its sequence was designed to mimic the cleavage site in high-molecular-weight kininogen (HMWK), the natural substrate of plasma kallikrein. The evaluation of "Chromozym PK" (this compound) demonstrated its relative specificity for plasma kallikrein, distinguishing it from other proteases of the coagulation and fibrinolytic systems.[1] This specificity was a crucial step forward, enabling more accurate and reliable assays for prekallikrein and kallikrein inhibitors in plasma.
Mechanism of Action
The enzymatic cleavage of this compound by a target protease is a hydrolytic reaction. The protease recognizes the specific amino acid sequence (Pro-Phe-Arg) and catalyzes the cleavage of the amide bond linking the C-terminal arginine to the p-nitroaniline group.
Reaction Scheme:
This compound + H₂O ---(Enzyme)---> Bz-Pro-Phe-Arg-OH + p-nitroaniline
The liberated p-nitroaniline is a yellow chromophore with a maximum absorbance at 405 nm. The rate of the increase in absorbance at this wavelength is a direct measure of the enzyme's activity.
Quantitative Data Presentation
The following tables summarize the available quantitative kinetic data for the interaction of this compound and related substrates with their target enzymes.
Table 1: Kinetic Parameters of this compound with Kallikreins
| Enzyme | Organism | Km | Vmax / kcat | Conditions |
| Plasma Kallikrein | Rat | 0.16 mM | 0.96 µM/mg/min | pH 8.3 |
| Kallikrein-related Peptidase 2 (KLK2) | Human | 75 ± 2 µM | 1.23 ± 0.02 s⁻¹ | pH 7.5, 50 mM Tris-HCl, 100 mM NaCl, 10% (v/v) DMSO, 0.1% (w/v) BSA |
Table 2: Kinetic Parameters of Other Substrates with Trypsin and Cruzipain
| Enzyme | Substrate | Km | kcat |
| Bovine Trypsin | Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 1.56 x 10⁻⁵ M | 0.081 s⁻¹ |
| Cruzipain | Z-Phe-Arg-AMC | - | - |
Specific Km and Vmax values for this compound with trypsin and cruzipain are not consistently reported in the literature, although it is recognized as a substrate for both enzymes.
Signaling Pathways
This compound is a valuable tool for studying enzymes involved in critical signaling pathways, namely the Kallikrein-Kinin System and the Contact Activation Pathway of coagulation.
The Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Plasma prekallikrein is converted to the active enzyme kallikrein, which then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin. This compound is used to measure the activity of plasma kallikrein in this pathway.
Caption: The Kallikrein-Kinin System and the role of this compound.
The Contact Activation Pathway
The Contact Activation Pathway (also known as the intrinsic pathway of coagulation) is initiated when blood comes into contact with a negatively charged surface. This leads to the activation of Factor XII, which in turn activates prekallikrein to kallikrein. Kallikrein then reciprocally activates more Factor XII, amplifying the cascade. This pathway is crucial for thrombus formation and is also linked to inflammatory responses. This compound can be used to indirectly measure Factor XII activity by quantifying the amount of kallikrein generated.
Caption: The Contact Activation Pathway and the measurement of kallikrein.
Experimental Protocols
The following are generalized protocols for the use of this compound in enzyme assays. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and activity.
Plasma Kallikrein Activity Assay
Materials:
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Plasma sample (citrated)
-
Prekallikrein activator (e.g., dextran (B179266) sulfate (B86663) or Factor XIIa)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Sample Preparation: Dilute the plasma sample in Tris buffer.
-
Prekallikrein Activation: Add the prekallikrein activator to the diluted plasma and incubate to convert prekallikrein to kallikrein.
-
Substrate Preparation: Prepare a working solution of this compound in Tris buffer. The final concentration should be optimized, but a starting point is often around 0.5-1 mM.
-
Reaction Initiation: Add the this compound working solution to the activated plasma sample to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. The initial rate of the reaction (V₀) is proportional to the kallikrein activity.
-
Calculation: Calculate the enzyme activity based on the rate of pNA formation, using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹).
Trypsin Activity Assay
Materials:
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin solution of known concentration (for standard curve) or unknown sample
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Standard Curve (Optional): Prepare a series of dilutions of a known trypsin standard.
-
Sample Preparation: Dilute the unknown sample in Tris buffer.
-
Substrate Preparation: Prepare a working solution of this compound in Tris buffer.
-
Reaction Initiation: Add the substrate solution to the trypsin standard dilutions or the unknown sample.
-
Measurement: Monitor the absorbance at 405 nm over time.
-
Calculation: Determine the trypsin activity in the unknown sample by comparing its reaction rate to the standard curve or by direct calculation using the molar extinction coefficient of pNA.
Experimental Workflow
The general workflow for using this compound in an enzyme assay can be visualized as follows:
Caption: General experimental workflow for enzyme assays using this compound.
Conclusion
This compound has established itself as a robust and reliable tool for the quantitative analysis of serine proteases, particularly plasma kallikrein. Its discovery was a significant milestone in the development of specific chromogenic substrates, enabling more precise investigations into the complex enzymatic cascades of the coagulation and inflammatory systems. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate its effective use by researchers and scientists in their pursuit of new diagnostics and therapeutics. While a comprehensive set of kinetic data for all its target enzymes remains to be fully elucidated, its practical utility in a wide range of assays is undisputed.
References
The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the Role of p-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-nitroanilide (pNA) as a chromogenic reporter in enzymatic assays. It details the core principles, experimental protocols, and quantitative data associated with pNA-based chromogenic assays, offering a valuable resource for researchers in enzymology, drug discovery, and diagnostics.
Introduction: The Principle of Chromogenic Assays with p-Nitroanilide
Chromogenic assays are a fundamental tool in biochemistry, providing a straightforward and quantifiable method for measuring enzyme activity. At the heart of many of these assays is the molecule p-nitroanilide (pNA). In its native state, when conjugated to a peptide or other molecular entity, the substrate is colorless. However, upon enzymatic cleavage of the amide bond linking the substrate to the pNA molecule, free p-nitroaniline is released. This liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be accurately measured spectrophotometrically.
The intensity of the yellow color is directly proportional to the amount of pNA released, and consequently, to the activity of the enzyme of interest. The absorbance of the solution is typically measured at or near 405 nm. This simple yet elegant principle forms the basis for a wide array of assays, particularly for proteolytic enzymes. By designing peptide sequences that are specifically recognized and cleaved by a target protease, highly selective assays can be developed.
Core Quantitative Data
The efficiency of an enzyme's action on a pNA-substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km generally signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Molar Extinction Coefficient of p-Nitroaniline
The calculation of enzyme activity from the change in absorbance relies on the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the chromophore. The molar extinction coefficient of p-nitroaniline can vary slightly depending on the buffer composition and pH.[1] However, a generally accepted value is used for most applications.
| Chromophore | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| p-Nitroaniline (pNA) | 405 | 9,960[2][3] |
| p-Nitroaniline (pNA) | 410 | 8,800[4] |
Kinetic Parameters of Various Proteases with pNA Substrates
The following tables summarize the kinetic constants for several common proteases with their respective p-nitroanilide-based substrates. These values are crucial for designing experiments and comparing enzyme activities.
Table 2.2.1: Serine Proteases [5]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin (Human) | S-2238™ (H-D-Phe-Pip-Arg-pNA) | 7 | 170 | 2.4 x 10⁷ |
| Factor Xa (Bovine) | S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) | 80 | 150 | 1.9 x 10⁶ |
| Plasmin (Human) | S-2251™ (H-D-Val-Leu-Lys-pNA) | 290 | 70 | 2.4 x 10⁵ |
| Plasma Kallikrein (Human) | S-2302™ (H-D-Pro-Phe-Arg-pNA) | 200 | 110 | 5.5 x 10⁵ |
| Trypsin (Bovine) | S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) | 800 | 80 | 1.0 x 10⁵ |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 152 | - | - |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 100 | 98 | 9.8 x 10⁵ |
Table 2.2.2: Cysteine Proteases (Caspases)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 | Ac-WEHD-pNA | - | - | - |
| Caspase-3 | Ac-DEVD-pNA | 11 | 2.4 | 2.2 x 10⁵ |
| Caspase-4 | Ac-LEVD-pNA | - | - | - |
| Caspase-8 | Ac-IETD-pNA | - | - | - |
Note: Kinetic constants can vary based on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are compiled from various sources and should be used as a reference.[5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving p-nitroanilide substrates.
Preparation of a p-Nitroaniline Standard Curve
A standard curve is essential to accurately determine the concentration of pNA released in an enzymatic reaction.
Materials:
-
p-Nitroaniline (pNA) stock solution (e.g., 2 mM in DMSO)
-
Assay buffer (specific to the enzyme being studied)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of pNA dilutions in the assay buffer. For a final volume of 100 µL per well, typical concentrations range from 0 to 200 µM.
-
Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in triplicate.
-
Include a blank control containing 100 µL of assay buffer only.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the average absorbance of the blank from the absorbance of each standard.
-
Plot the corrected absorbance values against the corresponding pNA concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient under the specific assay conditions.
Example p-Nitroaniline Standard Curve Data: [8][9]
| pNA Concentration (µM) | Volume of 200 µM pNA (µL) | Volume of Buffer (µL) | Average Absorbance at 405 nm (Corrected) |
| 0 | 0 | 100 | 0.000 |
| 10 | 5 | 95 | 0.098 |
| 20 | 10 | 90 | 0.195 |
| 50 | 25 | 75 | 0.488 |
| 100 | 50 | 50 | 0.975 |
| 150 | 75 | 25 | 1.463 |
| 200 | 100 | 0 | 1.950 |
General Protocol for a Protease Kinetic Assay
This protocol describes a general method for determining the kinetic parameters of a protease using a pNA-based substrate in a 96-well plate format.
Materials:
-
Purified protease of interest
-
Chromogenic pNA substrate specific for the protease
-
Assay buffer (optimal for the specific protease)
-
96-well microplate
-
Microplate reader with kinetic reading capabilities at 405 nm
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the pNA substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the protease to a working concentration in cold assay buffer immediately before use. The final enzyme concentration should be chosen to ensure a linear rate of product formation for at least 10-15 minutes.
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to multiple wells of a 96-well plate (e.g., 90 µL).
-
Include a "no enzyme" control for each substrate concentration, containing only the substrate and assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding a small volume of the diluted enzyme to each well (e.g., 10 µL), bringing the total volume to 100 µL. Mix gently.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve (ΔA/min).
-
Convert the initial velocities from ΔA/min to µmol/min using the molar extinction coefficient of pNA determined from the standard curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol for Chromogenic Limulus Amebocyte Lysate (LAL) Test for Endotoxin (B1171834) Detection
The LAL test is a highly sensitive assay for the detection of bacterial endotoxins, which utilizes a cascade of serine proteases from the blood of the horseshoe crab. The final enzyme in this cascade cleaves a pNA-linked substrate.
Materials:
-
LAL reagent kit (containing lyophilized amebocyte lysate and a chromogenic substrate, e.g., Ac-Ile-Glu-Ala-Arg-pNA)
-
Endotoxin-free water
-
Endotoxin standard
-
Samples to be tested
-
Endotoxin-free tubes and pipette tips
-
Heating block or water bath at 37°C
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Reconstitution: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using endotoxin-free water.
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serial dilution in endotoxin-free water. The concentration range will depend on the sensitivity of the LAL reagent.
-
Sample Preparation: Dilute the test samples as required in endotoxin-free water.
-
Assay Procedure:
-
Add equal volumes of the reconstituted LAL reagent to wells of a 96-well microplate (e.g., 50 µL).
-
Add an equal volume of each endotoxin standard, sample, and a blank (endotoxin-free water) to the respective wells (e.g., 50 µL).
-
Incubate the plate at 37°C for a specified time according to the kit instructions (e.g., 10-60 minutes).
-
-
Reaction Termination (for endpoint assays): For endpoint assays, stop the reaction by adding a stop solution (e.g., 25% acetic acid).
-
Absorbance Measurement: Read the absorbance at 405 nm. For kinetic assays, the reader will monitor the absorbance change over time.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (or the reaction onset time for kinetic assays) against the endotoxin concentration.
-
Determine the endotoxin concentration in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Signaling Pathway: Chromogenic LAL Test
Caption: Signaling cascade of the chromogenic Limulus Amebocyte Lysate (LAL) test for endotoxin detection.
Experimental Workflow: General Kinetic Protease Assay
Caption: General experimental workflow for a kinetic protease assay using a p-nitroanilide substrate.
Conclusion
p-Nitroanilide-based chromogenic substrates have proven to be an invaluable tool in the study of enzymatic reactions, particularly for proteases. Their simplicity, reliability, and adaptability have led to their widespread use in basic research, clinical diagnostics, and high-throughput screening for drug discovery. This technical guide has provided an in-depth overview of the principles, quantitative data, and experimental protocols associated with pNA chromogenic assays. By understanding and applying these methodologies, researchers can effectively characterize enzyme activity, elucidate biological pathways, and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Application of Bz-Pro-Phe-Arg-pNA as a Chromogenic Substrate for Trypsin and Cruzipain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a valuable chromogenic substrate for the kinetic analysis of specific proteases, most notably trypsin and the cysteine protease cruzipain. This synthetic peptide mimics the cleavage sites recognized by these enzymes, and upon hydrolysis, releases the chromophore p-nitroaniline (pNA), which can be readily quantified by spectrophotometry. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters. This technical guide provides an in-depth overview of the use of this compound as a substrate for both trypsin and cruzipain, including a summary of available kinetic data, detailed experimental protocols, and visualizations of the enzymatic reaction and experimental workflows.
Enzyme and Substrate Characteristics
Trypsin is a serine protease found in the digestive system of many vertebrates. It exhibits high specificity, predominantly cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. Its optimal activity is generally observed around pH 8.
Cruzipain , the major cysteine protease of the protozoan parasite Trypanosoma cruzi, plays a crucial role in the parasite's lifecycle and its interaction with the host. As a cysteine protease, its activity is dependent on a reducing environment. Cruzipain displays a preference for cleaving substrates with a hydrophobic amino acid at the P2 position and a basic residue, such as arginine, at the P1 position, making this compound a suitable substrate for its characterization. It is important to note that cruzipain exists in both a native form and a recombinant form known as cruzain, and their kinetic properties may differ.
This compound is recognized by both enzymes due to the presence of an arginine residue at the P1 position. The cleavage of the amide bond between arginine and p-nitroaniline by the protease releases the yellow-colored pNA, which has a maximum absorbance at 405 nm.
Quantitative Data
Table 1: Kinetic Parameters for the Hydrolysis of p-Nitroanilide Substrates by Trypsin
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) |
| Bz-Arg-pNA | Bovine Trypsin | - | - | Similar to Bz-GPA-pNA | 8.2 | - |
| Bz-GPA-pNA | Bovine Trypsin | 15.6 | 0.081 | 5192 | 8.2 | - |
| Nα-benzoyl-DL-arginine ρ-nitroanilide (BApNA) | Cobia Trypsin | 380 | 3.14 | 8260 | 8.5 | 50 |
Data for Bz-GPA-pNA from Tsunematsu et al. (1983)[1]. Data for BApNA from a 2016 study on cobia trypsin[1].
Table 2: Kinetic Parameters for the Hydrolysis of this compound by Cruzipain
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) |
| This compound | Cruzipain | 66 | Not Reported | Not Reported | 9.0 | Not Reported |
Data from Cazzulo et al. (1996)[2].
Experimental Protocols
Protocol 1: Trypsin Activity Assay using this compound
This protocol is adapted from standard procedures for trypsin assays using chromogenic substrates.
Materials:
-
Bovine Trypsin
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer with CaCl2 and adjust the pH to 8.2. Calcium ions are important for trypsin stability and activity.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the reaction mixture should be kept low (typically <5%) to avoid enzyme inhibition.
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the Tris-HCl buffer.
-
Add the this compound substrate solution to the desired final concentration. It is recommended to perform assays over a range of substrate concentrations to determine Michaelis-Menten kinetics.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small volume of the trypsin solution.
-
Immediately start monitoring the increase in absorbance at 405 nm over time.
-
Record the absorbance at regular intervals to determine the initial rate of the reaction (the linear phase).
-
-
Data Analysis:
-
Calculate the rate of pNA formation using its molar extinction coefficient (ε ≈ 8,800 M-1cm-1).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 2: Cruzipain Activity Assay using this compound
This protocol is based on general procedures for cysteine protease assays.
Materials:
-
Cruzipain
-
This compound
-
Assay buffer (e.g., sodium phosphate (B84403) or acetate (B1210297) buffer, pH can be varied depending on the experimental goal, a starting point could be pH 7.0)
-
A reducing agent such as Dithiothreitol (DTT) or L-cysteine
-
A chelating agent such as EDTA
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer containing EDTA.
-
Prepare a stock solution of the reducing agent (e.g., DTT) in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of cruzipain and determine its active concentration.
-
-
Enzyme Activation:
-
Pre-incubate the cruzipain solution with the reducing agent in the assay buffer for a defined period (e.g., 5-10 minutes) at room temperature to ensure the active site cysteine is in its reduced, active state.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the assay buffer.
-
Add the this compound substrate solution to the desired final concentration.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the pre-activated cruzipain solution.
-
Immediately start monitoring the increase in absorbance at 405 nm over time.
-
Record the absorbance at regular intervals to determine the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of pNA formation using its molar extinction coefficient.
-
Determine the kinetic parameters (Km, Vmax, and kcat) as described for the trypsin assay.
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by trypsin or cruzipain.
General Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetics using this compound.
Logical Relationship of Enzyme Activity and Substrate Cleavage
Caption: Relationship between enzyme activity and spectrophotometric signal.
Conclusion
References
- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of synthetic peptides by cruzipain, the major cysteine proteinase from Trypanosoma cruzi, provides evidence for self-processing and the possibility of more specific substrates for the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Plasma Kallikrein Activity Assay using Bz-Pro-Phe-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plasma kallikrein (PK) is a serine protease that plays a crucial role in the kallikrein-kinin system, influencing processes such as inflammation, blood pressure regulation, and coagulation. The chromogenic substrate Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) provides a reliable and straightforward method for measuring the enzymatic activity of plasma kallikrein.[1][2] This assay is based on the cleavage of the p-nitroanilide (pNA) group from the peptide substrate by active kallikrein, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the chromogenic substrate this compound by plasma kallikrein. This cleavage releases the chromophore p-nitroaniline (pNA), which leads to an increase in absorbance at 405 nm. The rate of this increase is a direct measure of the plasma kallikrein's enzymatic activity.[3][4][5]
Reaction: this compound + H₂O ---(Plasma Kallikrein)---> Bz-Pro-Phe-Arg-OH + pNA
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound assay with plasma kallikrein.
| Parameter | Value | Species | Notes | Reference |
| Michaelis-Menten Constant (Km) | 0.16 mM | Rat | - | [6] |
| Maximum Velocity (Vmax) | 0.96 µM/mg/min | Rat | - | [6] |
| Optimal pH | 7.5 - 8.3 | Human/Rat | The optimal pH can vary slightly depending on buffer conditions. | [3][6][7] |
| Wavelength for Detection | 405 nm | N/A | This is the absorbance maximum for the released p-nitroaniline (pNA). | [3][4][5][8] |
| Typical Substrate Concentration | 0.54 mM | Human | Used in a centrifugal analysis method. | [7] |
Experimental Protocols
This section provides detailed methodologies for the determination of plasma kallikrein activity. The protocol can be adapted for kinetic or endpoint measurements.
Materials and Reagents:
-
Purified human plasma kallikrein or plasma samples
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C[4]
-
Stop Solution: 20% Acetic Acid or 2% Citric Acid (for endpoint assays)[3][8]
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors, if applicable
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Specimen Collection and Handling (for plasma samples):
-
Collect whole blood in a 9:1 ratio with 0.1 M sodium citrate.[3][5][9][10]
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C to separate the plasma.[3][5][9][10]
-
To prevent cold activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours, or immediately frozen at -20°C or below for long-term storage.[3][5][9]
-
When ready to use, thaw frozen plasma at 37°C and keep it at 15-25°C.[3][5][9]
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8): Prepare a stock solution of Tris-HCl and NaCl and adjust the pH to 7.8 at 37°C.
-
Chromogenic Substrate Solution: Reconstitute this compound with distilled water to a stock concentration (e.g., 25 mg in 20 mL).[3][8] Further dilute in Assay Buffer to the desired working concentration.
-
Plasma Kallikrein: Prepare a working solution of purified human plasma kallikrein in Assay Buffer. For plasma samples, they may need to be diluted in the Assay Buffer.[3]
-
Stop Solution (20% Acetic Acid or 2% Citric Acid): Prepare by diluting concentrated acetic acid or citric acid with distilled water.
Assay Procedure (96-well plate format):
This protocol can be adapted for inhibitor screening by pre-incubating the enzyme with the inhibitor before adding the substrate.[4]
-
Add 60 µL of the plasma kallikrein working solution (or diluted plasma sample) to each well of a 96-well microplate.[4]
-
If screening for inhibitors, add 20 µL of the inhibitor solution or vehicle (Assay Buffer with the same percentage of DMSO) to the wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.[4] If not screening inhibitors, add 20 µL of Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate working solution to each well.[4]
-
For Kinetic Assay: Immediately place the microplate in a reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
For Endpoint (Acid-Stopped) Assay: Incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes).[3] Stop the reaction by adding 20 µL of Stop Solution (20% Acetic Acid or 2% Citric Acid).[3] Read the final absorbance at 405 nm. The color is stable for several hours.[3]
-
Blank Preparation: For each sample, prepare a blank by adding the reagents in reverse order without incubation or by adding the stop solution before the substrate.[3][9]
Data Analysis:
-
Kinetic Assay: The rate of the reaction (V) is calculated as the change in absorbance per unit time (ΔA/min). The activity of plasma kallikrein can be calculated using the Beer-Lambert law, where the molar extinction coefficient of pNA is known.
-
Endpoint Assay: Subtract the absorbance of the blank from the absorbance of the sample. The net absorbance is proportional to the enzyme activity.
-
Inhibitor Screening: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor (vehicle control). IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Diagrams
Caption: Plasma kallikrein activation and substrate cleavage pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Purification and characterization of rat plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endotell.ch [endotell.ch]
- 9. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Bz-Pro-Phe-Arg-pNA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of a stock solution of the chromogenic protease substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This substrate is widely utilized in enzymatic assays to determine the activity of various serine proteases, including plasma kallikrein and trypsin.[1][2][3] The release of p-nitroaniline (pNA) upon enzymatic cleavage can be monitored spectrophotometrically at 405 nm.[4][5]
Key Experimental Considerations
Solvent Selection: While this compound hydrochloride has some solubility in water, dimethyl sulfoxide (B87167) (DMSO) is often the preferred solvent to ensure complete dissolution and prevent precipitation, especially at higher concentrations. For aqueous-based assays, it is crucial to minimize the final concentration of DMSO to avoid potential enzyme inhibition. A final DMSO concentration of 1% (v/v) or less in the assay is generally well-tolerated by most enzymes.
Concentration of Stock Solution: The optimal concentration of the stock solution depends on the specific requirements of the enzymatic assay, including the expected enzyme activity and the desired final substrate concentration. A concentrated stock solution allows for minimal volume addition to the assay, thereby reducing the impact of the solvent on the reaction conditions.
Stability and Storage: Proper storage of the stock solution is critical to maintain its integrity and ensure reproducible experimental results. Chromogenic substrate solutions are generally stable for extended periods when stored correctly. Stock solutions of this compound in an appropriate solvent should be stored at low temperatures and protected from light to minimize degradation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₃₃H₃₈N₈O₆ · HCl | |
| Molecular Weight | 679.17 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) or sterile deionized water | |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | General laboratory practice |
| Storage of Solid Compound | -20°C | General supplier recommendation |
| Storage of Stock Solution | -20°C in aliquots | |
| Spectrophotometric Wavelength | 405 nm |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide hydrochloride (this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the molecular weight (679.17 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 679.17 g/mol * 1000 mg/g = 6.79 mg.
-
-
Weigh the this compound:
-
Carefully weigh out 6.79 mg of the this compound powder and transfer it to a clean, dry microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous or molecular biology grade DMSO to the microcentrifuge tube containing the substrate.
-
-
Dissolve the substrate:
-
Vortex the tube thoroughly for 1-2 minutes until the substrate is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. This minimizes repeated freeze-thaw cycles which can degrade the substrate.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing and storing a stock solution of this compound.
Signaling Pathway in Protease Assay
The following diagram illustrates the general principle of a chromogenic protease assay using this compound.
Caption: Diagram showing the enzymatic cleavage of this compound and the subsequent detection of the product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound·HCl | 59188-28-2 | FB110754 [biosynth.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Generation of a Standard Curve for p-Nitroaniline Absorbance
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Nitroaniline (pNA) is a chromogenic compound that is widely used in biochemical and enzymatic assays.[1] The concentration of pNA in a solution can be accurately determined using spectrophotometry, a technique that measures the absorption of light by a chemical substance.[2][3] This application note provides a detailed protocol for generating a standard curve for p-nitroaniline, which is essential for quantifying its concentration in experimental samples. The protocol is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4][5]
Principle of the Assay
The Beer-Lambert law is the fundamental principle underlying this protocol. The relationship can be expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant that is specific to the substance at a particular wavelength.
-
b is the path length of the light through the solution (typically 1 cm for a standard cuvette).
-
c is the concentration of the substance (in M).
By measuring the absorbance of a series of p-nitroaniline solutions with known concentrations, a standard curve can be constructed by plotting absorbance versus concentration. This curve, which should be linear within a certain range, can then be used to determine the concentration of p-nitroaniline in unknown samples by measuring their absorbance.
Experimental Protocol
Materials and Reagents
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., ethanol)
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
Spectrophotometer (UV-Visible)
-
Cuvettes (1 cm path length) or 96-well microplate
-
Micropipettes and sterile, filtered pipette tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Procedure
1. Preparation of p-Nitroaniline Stock Solution (e.g., 10 mM)
-
Accurately weigh out a specific amount of p-nitroaniline powder.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 13.81 mg of p-nitroaniline (Molecular Weight = 138.1 g/mol ) in 10 mL of DMSO.
-
Ensure the p-nitroaniline is completely dissolved. This stock solution can be stored at -20°C for future use.
2. Preparation of Working Standards (Serial Dilution)
-
Prepare a series of p-nitroaniline standards by performing serial dilutions of the stock solution in the desired assay buffer.
-
The final concentrations should span the expected range of the unknown samples. A typical range for a p-nitroaniline standard curve is 0 to 100 µM.
-
The following table provides an example of how to prepare a set of standards with a final volume of 1 mL each.
Table 1: Preparation of p-Nitroaniline Working Standards
| Standard | Concentration of Standard (µM) | Volume of 1 mM pNA Intermediate Stock (µL) | Volume of Assay Buffer (µL) |
| Blank | 0 | 0 | 1000 |
| 1 | 10 | 10 | 990 |
| 2 | 20 | 20 | 980 |
| 3 | 40 | 40 | 960 |
| 4 | 60 | 60 | 940 |
| 5 | 80 | 80 | 920 |
| 6 | 100 | 100 | 900 |
Note: An intermediate stock of 1 mM pNA is often prepared from the main 10 mM stock for easier and more accurate dilutions.
3. Absorbance Measurement
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength to the maximum absorbance for p-nitroaniline, which is typically around 381 nm, but measurements are also commonly performed at 405 nm or 410 nm to avoid interference from other substances in enzymatic assays.
-
Use the "Blank" solution (containing only the assay buffer) to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared p-nitroaniline standards, starting from the lowest concentration.
-
If using cuvettes, ensure they are clean and properly aligned in the spectrophotometer. If using a 96-well plate, ensure there are no air bubbles in the wells.
4. Data Analysis and Standard Curve Generation
-
Record the absorbance values for each p-nitroaniline concentration.
-
Plot the absorbance values (Y-axis) against the corresponding p-nitroaniline concentrations (X-axis).
-
Perform a linear regression analysis on the data points. The resulting graph is the standard curve.
-
The equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept, will be used to calculate the concentration of unknown samples. The R-squared (R²) value should be close to 1.0, indicating a good linear fit.
Table 2: Example Data for p-Nitroaniline Standard Curve
| Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.000 |
| 10 | 0.095 |
| 20 | 0.190 |
| 40 | 0.385 |
| 60 | 0.575 |
| 80 | 0.760 |
| 100 | 0.950 |
Visualizations
Caption: Relationship between concentration and absorbance as described by the Beer-Lambert law.
Caption: Experimental workflow for generating and using a p-nitroaniline standard curve.
Troubleshooting
-
Non-linear standard curve: This can occur at high concentrations of p-nitroaniline due to molecular interactions. Ensure that the concentrations used for the standard curve are within the linear range of the spectrophotometer. It can also be caused by pipetting errors or incorrect dilutions.
-
High background absorbance: The blank solution should have an absorbance close to zero. If it is high, it may indicate contamination of the assay buffer or cuvettes.
-
Inconsistent readings: This could be due to improper mixing of solutions, fingerprints on the cuvettes, or fluctuations in the spectrophotometer's lamp.
This application note provides a comprehensive protocol for generating a reliable p-nitroaniline standard curve. By following these steps, researchers can accurately quantify the concentration of p-nitroaniline in their samples, which is a critical step in many enzymatic and biochemical assays. Adherence to good laboratory practices, including accurate pipetting and proper instrument handling, is essential for obtaining precise and reproducible results.
References
Application Notes: Chromogenic Assay of Factor XII Activity using Bz-Pro-Phe-Arg-pNA
Introduction
Factor XII (FXII), also known as Hageman factor, is a single-chain plasma glycoprotein (B1211001) that functions as the zymogen for the serine protease, activated Factor XII (FXIIa)[1][2]. It is a key component of the contact activation system, which contributes to the intrinsic pathway of blood coagulation and inflammatory responses[3][4]. Upon contact with certain negatively charged surfaces, FXII undergoes auto-activation to FXIIa, initiating a cascade that includes the activation of Factor XI to FXIa and prekallikrein to kallikrein[3][5]. The kallikrein formed can, in turn, amplify FXII activation through a positive feedback loop[3][5].
The chromogenic substrate Benzoyl-Pro-Phe-Arg-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a valuable tool for studying the enzymatic activity of FXIIa[6]. The principle of the assay is based on the cleavage of the peptide substrate by FXIIa, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of FXIIa[2][7]. These application notes provide detailed protocols for utilizing this compound to measure FXIIa activity and to screen for its inhibitors.
Factor XII Activation Pathway
The contact activation pathway is initiated when Factor XII binds to a negatively charged surface, leading to its conversion to the active enzyme, FXIIa. FXIIa then activates two primary substrates: Factor XI, initiating the intrinsic coagulation cascade, and prekallikrein, which leads to the generation of bradykinin (B550075) and inflammatory responses[4][5].
Caption: The Contact Activation Pathway initiated by Factor XII.
Application Notes
Applications
-
Enzyme Kinetics: Determination of kinetic parameters (Kₘ, Vₘₐₓ) for Factor XIIa with the chromogenic substrate.
-
Drug Discovery: High-throughput screening (HTS) for the identification and characterization of Factor XIIa inhibitors, which are potential targets for safe anticoagulant therapies[8].
-
Diagnostics: Measurement of Factor XII activity in plasma samples to diagnose deficiencies[9]. Congenital heterozygous deficiency is associated with 20% to 50% activity, while homozygous deficiency results in less than 1% activity[9].
-
Quality Control: Assessing the activity of purified Factor XIIa preparations.
Data Presentation
Quantitative data from Factor XIIa assays can be summarized for comparative analysis.
Table 1: Kinetic Parameters for Chromogenic Substrates This table shows kinetic data for a closely related serine protease, Plasma Kallikrein, with the substrate H-D-Pro-Phe-Arg-pNA (S-2302™), which is structurally analogous to this compound. This provides an estimate of the substrate's reactivity.
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 0.22 | 150 |
| Data sourced from reference[10]. |
Table 2: Examples of Identified Factor XIIa Inhibitors and Their Potency This table lists several compounds identified through screening, demonstrating the utility of this assay in drug discovery. The pIC₅₀ value represents the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | pIC₅₀ (M) |
| Z1225120358 | 9.3 x 10⁻⁷ |
| Z432246974 | 3.0 x 10⁻⁵ |
| Z45287215 | 7.8 x 10⁻⁷ |
| Z30974175 | 8.7 x 10⁻⁷ |
| Z146790068 | 1.3 x 10⁻⁶ |
| Data sourced from reference[8]. |
Experimental Protocols
Principle of the Assay
The assay quantifies the activity of Factor XIIa through the hydrolysis of the chromogenic substrate this compound.
Factor XIIa + this compound → Peptide + p-Nitroaniline (pNA)
The released pNA has a distinct yellow color, and its concentration is determined by measuring the absorbance of light at 405 nm. The rate of the increase in absorbance is directly proportional to the FXIIa activity in the sample.
Caption: General workflow for the chromogenic Factor XIIa assay.
Protocol: Measurement of FXIIa Activity in Plasma
This protocol is designed for determining the activity of Factor XII in plasma samples using a 96-well plate format.
Materials and Reagents:
-
Assay Buffer: Tris-Buffered Saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8).
-
FXII Activator: Dextran sulfate (B86663) or Kaolin solution.
-
Substrate Solution: this compound dissolved in sterile distilled water or assay buffer.
-
Test Sample: Platelet-poor plasma, prepared by double centrifugation of citrated blood[9].
-
Positive Control: Purified human Factor XIIa.
-
pNA Standard: p-Nitroaniline solution (0-2 mM) for generating a standard curve.
-
Microplate: Clear, flat-bottom 96-well plate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm in kinetic mode at 37°C.
Procedure:
-
Standard Curve Preparation: Prepare a pNA standard curve by adding known concentrations of pNA (e.g., 0, 10, 20, 30, 40, 50 nmol/well) to the microplate. Adjust the final volume of each well to 100 µL with Assay Buffer[2]. Measure the absorbance at 405 nm.
-
Sample Preparation: Dilute plasma samples with Assay Buffer as needed. It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay[2].
-
Assay Reaction: a. Pipette 50 µL of diluted plasma sample or positive control into the designated wells of the 96-well plate. b. Add 20 µL of FXII Activator to each well. c. Incubate the plate at 37°C for 5 minutes to allow for the activation of Factor XII to Factor XIIa. d. To initiate the reaction, add 30 µL of the this compound substrate solution to each well.
-
Measurement: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 30 to 60 minutes[2].
-
Data Analysis: a. Calculate the rate of reaction (Vₘₐₓ) as the change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve. b. Use the pNA standard curve to convert the ΔOD/min into the rate of pNA formation (nmol/min). c. Express the Factor XIIa activity in appropriate units (e.g., mU/mL), where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Protocol: High-Throughput Screening (HTS) for FXIIa Inhibitors
This protocol is adapted for screening compound libraries to identify potential inhibitors of Factor XIIa.
Materials and Reagents:
-
All reagents from the previous protocol.
-
Purified Human Factor XIIa: Use a constant, predetermined concentration that gives a robust signal.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Known FXIIa Inhibitor: For use as a positive inhibition control.
Procedure:
-
Assay Setup: a. To the wells of a 96-well plate, add 2 µL of test compound solution or control solvent (e.g., DMSO for 0% inhibition control). b. Add 2 µL of a known FXIIa inhibitor for the 100% inhibition control. c. Add 78 µL of Assay Buffer containing purified human Factor XIIa to all wells. d. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction and Measurement: a. Initiate the reaction by adding 20 µL of the this compound substrate solution to each well for a final volume of 100 µL. b. Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes[8].
-
Data Analysis: a. Calculate the reaction rate (ΔOD/min) for each well. b. Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition)] x 100 c. Compounds showing significant inhibition can be selected for further characterization, such as IC₅₀ determination.
References
- 1. Factor XII - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Contact activation pathway | Platelets.se [platelets.se]
- 4. Contact activation system - Wikipedia [en.wikipedia.org]
- 5. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. coachrom.com [coachrom.com]
- 8. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. diapharma.com [diapharma.com]
Application Notes and Protocols for Screening Protease Inhibitors with Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), also known as Chromozym PK, is a chromogenic substrate widely used for the detection and quantification of serine protease activity. It is particularly useful for assaying enzymes such as plasma and glandular kallikrein, as well as trypsin and the cysteine protease, cruzipain.[1][2] The enzymatic hydrolysis of this compound at the arginine residue releases the yellow-colored p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the protease activity, making this substrate an excellent tool for screening potential protease inhibitors in a high-throughput format.
This document provides detailed protocols for utilizing this compound in protease inhibitor screening assays, including methodologies for both trypsin and kallikrein. It also presents a framework for data analysis and the determination of inhibitor potency.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by a target protease. The protease specifically recognizes the peptide sequence and hydrolyzes the amide bond C-terminal to the arginine residue. This reaction liberates p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The concentration of pNA, and therefore the intensity of the yellow color, increases over time as the enzyme catalyzes the reaction. In the presence of an inhibitor, the rate of this reaction is reduced, providing a quantitative measure of the inhibitor's efficacy.
References
Measuring Cysteine Proteinase Activity with Bz-Pro-Phe-Arg-pNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine proteinases are a class of enzymes that play crucial roles in a wide range of physiological and pathological processes, including protein turnover, antigen presentation, and extracellular matrix remodeling. Their dysregulation has been implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders. Consequently, the accurate measurement of cysteine proteinase activity is paramount for basic research and the development of therapeutic inhibitors. This document provides a detailed protocol for determining the activity of cysteine proteinases, such as papain and cathepsin B, using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).
The assay is based on the enzymatic cleavage of the amide bond in this compound, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzyme activity and can be conveniently measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the colorless substrate, this compound, by a cysteine proteinase. The active site of cysteine proteinases contains a catalytic dyad or triad, most commonly featuring a cysteine residue. This cysteine residue, in its nucleophilic thiolate form, attacks the carbonyl group of the substrate's scissile peptide bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release the C-terminal part of the substrate, p-nitroaniline (pNA). The pNA molecule is a chromophore that absorbs light maximally at 405 nm. The initial rate of the reaction (V₀) is determined by monitoring the linear increase in absorbance at this wavelength over time. By measuring V₀ at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.
Data Presentation: Kinetic Parameters
Quantitative data for the enzymatic activity of cysteine proteinases is crucial for comparing different enzymes, evaluating inhibitor potency, and understanding enzyme mechanisms. While specific kinetic parameters for this compound with papain and cathepsin B are not extensively reported in readily available literature, the following tables summarize kinetic data for these enzymes with structurally similar or commonly used chromogenic and fluorogenic substrates to provide a valuable reference.
Table 1: Kinetic Parameters for Papain with Various Substrates
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1.8 | 0.8 | 444 | 6.2 | 25 |
| Nα-Acetyl-L-arginine p-nitroanilide (Ac-Arg-pNA) | 0.9 | 0.5 | 556 | 6.5 | 25 |
| This compound | Data not readily available | Data not readily available | Data not readily available | - | - |
Table 2: Kinetic Parameters for Cathepsin B with Various Substrates
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Z-Arg-Arg-AMC | 390 | - | - | 6.0 | 40 |
| Z-Phe-Arg-AMC | 200 | 1.2 | 6,000 | 6.0 | 37 |
| Z-Arg-Arg-pNA | Data not readily available | Data not readily available | Data not readily available | - | - |
| This compound | Data not readily available | Data not readily available | Data not readily available | - | - |
Note: "Z" denotes a benzyloxycarbonyl protecting group, and "AMC" refers to 7-amino-4-methylcoumarin, a fluorescent leaving group.
Experimental Protocols
This section provides a detailed methodology for measuring cysteine proteinase activity using this compound. The protocol is generalized and may require optimization for specific enzymes and experimental conditions.
Materials and Reagents
-
Cysteine Proteinase: Papain (from Carica papaya latex), Cathepsin B (recombinant or purified), or other cysteine proteinases of interest.
-
Substrate: Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (this compound).
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.5, containing 1 mM EDTA. The optimal pH may vary depending on the specific enzyme.
-
Activation Solution (prepare fresh daily): Assay Buffer containing 5-10 mM L-cysteine hydrochloride or dithiothreitol (B142953) (DTT).
-
Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the cysteine proteinase in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for papain).
-
96-well microplate (clear, flat-bottom) or quartz cuvettes .
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Protocol for Measuring Cysteine Proteinase Activity
-
Preparation of Working Solutions:
-
Working Substrate Solutions: Prepare a series of dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM).
-
Activated Enzyme Solution: Dilute the Enzyme Stock Solution in the Activation Solution to the desired final concentration (e.g., 10-50 µg/mL for papain). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Incubate the enzyme in the Activation Solution for 15-30 minutes at room temperature to ensure full activation of the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Set up the reaction in a 96-well microplate. It is recommended to perform all measurements in triplicate.
-
Blank: To a well, add 180 µL of Assay Buffer and 20 µL of the highest concentration of the Working Substrate Solution.
-
Substrate Controls: To separate wells, add 180 µL of Assay Buffer and 20 µL of each Working Substrate Solution.
-
Enzyme Control: To a well, add 180 µL of Activated Enzyme Solution.
-
Reaction Wells: To the appropriate wells, add 160 µL of Assay Buffer.
-
Add 20 µL of each Working Substrate Solution to the corresponding reaction wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Activated Enzyme Solution to each reaction well.
-
Immediately begin monitoring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of spontaneous substrate hydrolysis (from substrate control wells) from the rate observed in the presence of the enzyme.
-
Plot the absorbance at 405 nm versus time for each substrate concentration.
-
Determine the initial velocity (V₀) from the linear portion of each curve. The slope of this line (ΔAbs/Δt) represents the initial reaction rate.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law: Activity (µmol/min) = (ΔAbs/min) / (ε * l)
-
ε (epsilon): Molar extinction coefficient of p-nitroaniline at 405 nm. A commonly used value is 9,960 M⁻¹cm⁻¹.[1] However, it is recommended to determine this value under the specific assay conditions.
-
l: Path length of the light beam through the sample in cm. For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.
-
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cysteine proteinase activity assay.
References
Application Notes and Protocols for Chromogenic Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for performing a chromogenic protease assay. This assay is a fundamental tool for measuring the enzymatic activity of proteases, which are critical targets in numerous physiological processes and drug discovery efforts.
Principle of the Assay
A chromogenic protease assay is a colorimetric method used to determine the activity of a protease.[1][2] The principle lies in the use of a synthetic substrate that is specifically recognized and cleaved by the protease of interest.[1][2] This substrate consists of a short peptide sequence linked to a chromophore, a molecule that releases color upon cleavage.[2]
Initially, the substrate is colorless. When the protease cleaves the peptide bond, the chromophore (e.g., p-nitroaniline, pNA) is released.[3] The amount of released chromophore is directly proportional to the protease's activity and can be quantified by measuring the absorbance of the solution at a specific wavelength (commonly 405 nm for pNA) using a spectrophotometer or microplate reader.[3] The rate of color development provides a measure of the enzyme's kinetic activity.[1][3]
Materials and Reagents
Equipment
-
Microplate reader with absorbance detection capabilities (e.g., 405 nm)
-
Incubator set to the optimal temperature for the protease (e.g., 37°C)[4][5]
-
Calibrated single-channel and multi-channel pipettes[6]
-
Sterile pipette tips
-
96-well flat-bottom microplates
-
Reagent reservoirs
-
Vortex mixer
-
pH meter
Reagents
-
Purified protease of interest or biological sample containing the protease
-
Specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin)
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the protease[3][6]
-
Protease Inhibitor (for negative controls)
-
Deionized (DI) or distilled water
-
Reaction stop solution (e.g., acetic acid), if performing an endpoint assay[7]
Experimental Protocols
Reagent Preparation
Proper reagent preparation is critical for the success of the assay. The following table provides a general guideline; concentrations should be optimized for the specific protease being studied.
| Reagent | Components | Preparation Instructions | Storage |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | Dissolve Tris base and NaCl in DI water. Adjust pH to 7.5 with HCl. Bring to final volume with DI water. Filter sterilize.[3][6][7] | 4°C for several weeks |
| Chromogenic Substrate | 10 mM Stock Solution (e.g., in DMSO) | Dissolve the lyophilized substrate in 100% DMSO to create a stock solution. Vortex until fully dissolved. Protect from light.[3] | -20°C, protected from light and moisture |
| Protease Stock | Varies based on enzyme | Reconstitute the lyophilized enzyme in a suitable buffer (often the assay buffer) to a known concentration. Aliquot and store. Avoid repeated freeze-thaw cycles. | -80°C |
| Working Enzyme Solution | Diluted protease in Assay Buffer | On the day of the experiment, dilute the protease stock solution to the desired working concentration using cold Assay Buffer. Keep on ice.[8] | Use immediately (keep on ice) |
| Working Substrate Solution | Diluted substrate in Assay Buffer | Dilute the substrate stock solution to the final desired concentration (e.g., 200 µM) using pre-warmed Assay Buffer just before use.[3] | Use immediately |
| Positive Control | A known active protease (e.g., Trypsin) | Prepare a working solution of a well-characterized protease like trypsin in Assay Buffer.[6] | Use immediately (keep on ice) |
| Stop Solution (Optional) | 20% Acetic Acid | Dilute glacial acetic acid with DI water to a final concentration of 20%. Handle with care in a fume hood.[7] | Room Temperature |
Assay Procedure (Step-by-Step)
This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.
Step 1: Pre-Assay Preparation
-
Turn on the microplate reader and set it to the appropriate wavelength (e.g., 405 nm).
-
Equilibrate the Assay Buffer and the 96-well plate to the desired reaction temperature (e.g., 37°C).[4]
-
Prepare all necessary reagent dilutions (Working Enzyme Solution, Working Substrate Solution, controls) as described in the table above.
Step 2: Plate Setup
-
Design a plate map to include all necessary controls. It is highly recommended to run all samples and controls in triplicate.[6]
-
A sample plate layout is provided below:
| Well Type | Description | Components |
| Blank | Measures background absorbance from the buffer and substrate. | Assay Buffer + Working Substrate Solution |
| Negative Control | Measures non-enzymatic substrate degradation or sample interference. | Sample containing protease + Assay Buffer + Protease Inhibitor (or heat-inactivated enzyme) + Substrate |
| Positive Control | Confirms that the assay is working correctly. | Known active protease (e.g., Trypsin) + Assay Buffer + Working Substrate Solution |
| Test Sample | Measures the activity of the protease of interest. | Sample containing protease + Assay Buffer + Working Substrate Solution |
Step 3: Performing the Assay
-
Add Samples and Controls : Pipette 50 µL of Assay Buffer into the "Blank" wells. Pipette 50 µL of your test samples, positive controls, and negative controls into their respective wells.
-
Pre-incubation : Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.[8]
-
Initiate the Reaction : Using a multichannel pipette, add 50 µL of the pre-warmed Working Substrate Solution to all wells to initiate the reaction.[6] The final volume in each well will be 100 µL. Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubation and Measurement :
-
For a Kinetic Assay (Recommended) : Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
For an Endpoint Assay : Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).[5] The incubation time should be optimized to ensure the reaction is within the linear range. After incubation, add 50 µL of Stop Solution to each well to terminate the reaction. Measure the final absorbance at 405 nm.
-
Data Analysis
-
Correct for Background : Subtract the average absorbance of the "Blank" wells from all other readings (samples and controls).[6]
-
Calculate Protease Activity :
-
For Kinetic Assays : Plot the background-corrected absorbance vs. time for each sample. Determine the slope (Vmax) of the linear portion of the curve (ΔAbs/Δt). This slope is the reaction rate.
-
For Endpoint Assays : The background-corrected final absorbance value is a measure of the total activity over the incubation period.
-
-
Quantify Activity using the Beer-Lambert Law : The rate of substrate cleavage can be calculated using the following formula:
Activity (mol/min) = (ΔAbs/min) * V / (ε * l)
Where:
-
ΔAbs/min is the rate of change in absorbance from the kinetic assay.
-
V is the final reaction volume in the well (in Liters).
-
ε is the molar extinction coefficient of the chromophore (e.g., for pNA, ε ≈ 9,620 M⁻¹cm⁻¹ at 405 nm).[3]
-
l is the path length of the light through the well (in cm, typically provided by the plate reader manufacturer).
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Substrate instability or autohydrolysis.[9] 2. Reagent contamination.[9] | 1. Test substrate stability by incubating it in buffer alone and measuring absorbance over time. Reduce incubation time or substrate concentration if necessary.[9] 2. Use fresh, high-purity reagents and sterile technique. |
| No or Weak Signal | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temp).[10] 3. Incorrect wavelength setting. | 1. Run a positive control with a known active enzyme to validate the assay setup.[10] 2. Optimize pH, temperature, and buffer components for your specific protease.[11] 3. Verify the plate reader settings. |
| Poor Reproducibility | 1. Pipetting errors.[10] 2. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix for reagents to minimize well-to-well variation.[10] 2. Ensure the plate is uniformly equilibrated to the assay temperature.[10] |
| Non-linear Reaction Rate | 1. Substrate depletion.[10] 2. Enzyme concentration is too high. | 1. Use a lower enzyme concentration or higher substrate concentration. Ensure measurements are taken in the initial linear phase of the reaction.[10] 2. Perform a dilution series of the enzyme to find a concentration that yields a linear rate. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the chromogenic protease assay workflow.
Caption: Workflow for a typical chromogenic protease assay.
References
- 1. PRINCIPLES OF CHROMOGENIC SUBSTRATES | Austin Tommy [austintommy.com.ng]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. enzymedevelopment.com [enzymedevelopment.com]
- 8. Assay Procedure for Protease [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Determining Enzyme Kinetics with Bz-Pro-Phe-Arg-pNA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors. A widely used tool in these investigations is the chromogenic substrate, which upon enzymatic cleavage, releases a colored product that can be readily quantified using spectrophotometry. This application note provides a detailed protocol for determining the kinetic parameters of serine proteases, such as plasma kallikrein and trypsin, using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).
This compound is a synthetic peptide that mimics the natural cleavage sites of several serine proteases.[1] Upon hydrolysis by a target enzyme, the colorless substrate releases the yellow-colored p-nitroaniline (pNA), which has a maximum absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a continuous and straightforward kinetic assay. By measuring the initial reaction velocities at various substrate concentrations, key Michaelis-Menten kinetic constants, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of this compound and the p-nitroaniline group. The release of pNA results in an increase in absorbance at 405 nm, which can be monitored over time using a spectrophotometer or a microplate reader. The initial velocity (v₀) of the reaction is calculated from the linear portion of the absorbance versus time plot.
Relevant Signaling Pathways
The enzymes that effectively cleave this compound, particularly plasma kallikrein, are key components of complex physiological signaling cascades. Plasma kallikrein is a central player in the Kallikrein-Kinin system and the intrinsic pathway of blood coagulation. Understanding its activity is crucial for research in areas such as inflammation, blood pressure regulation, and thrombosis.
Experimental Protocols
This section provides a detailed methodology for performing a kinetic assay using this compound with a model serine protease, such as trypsin or plasma kallikrein.
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., bovine trypsin or human plasma kallikrein)
-
Substrate: Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂ (for trypsin) or a suitable buffer for the specific enzyme being studied.
-
Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO) or ultrapure water.
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 405 nm.
-
Temperature-controlled cuvette holder or microplate incubator (37°C).
-
Calibrated pipettes.
-
96-well, clear, flat-bottom microplates (for microplate reader assays).
-
Quartz cuvettes (for spectrophotometer assays).
-
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.2 at 25°C. Add CaCl₂ to a final concentration of 20 mM.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO or water. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Immediately before the assay, prepare a working solution of the enzyme in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
Assay Procedure
The following workflow outlines the steps for conducting the enzyme kinetic assay.
-
Prepare Substrate Dilutions: In a 96-well plate or cuvettes, prepare a series of substrate concentrations ranging from approximately 0.1 to 10 times the expected Kₘ. This is typically in the micromolar to millimolar range. Adjust the final volume with assay buffer.
-
Pre-incubation: Pre-incubate the substrate dilutions at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add a fixed volume of the enzyme working solution to each well or cuvette to start the reaction. Mix gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes). Record data points at regular intervals (e.g., every 15-30 seconds).
Data Presentation and Analysis
The raw data consists of absorbance values over time for each substrate concentration.
Calculation of Initial Velocity (v₀)
For each substrate concentration, plot absorbance at 405 nm versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. The rate of product formation can be calculated using the Beer-Lambert law:
v₀ (M/s) = (Slope of Absorbance vs. time) / (ε × l)
Where:
-
ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 405 nm).
-
l is the path length of the cuvette or the well (in cm).
Michaelis-Menten Kinetics
The relationship between the initial velocity (v₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:
v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
Data Summary and Visualization
The calculated initial velocities for a range of substrate concentrations can be summarized in a table.
| Substrate Concentration [S] (µM) | Initial Velocity (v₀) (µM/min) |
| 10 | 0.52 |
| 25 | 1.15 |
| 50 | 1.98 |
| 100 | 3.15 |
| 200 | 4.50 |
| 400 | 5.80 |
| 800 | 6.75 |
| 1600 | 7.30 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Plot the initial velocity (v₀) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
Determination of Kₘ and Vₘₐₓ
The kinetic parameters Kₘ and Vₘₐₓ are best determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, R). While linearization methods like the Lineweaver-Burk plot can be used, they can distort the experimental error and are generally less accurate.
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for its substrate; a lower Kₘ suggests a higher affinity.
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration.
Conclusion
The use of the chromogenic substrate this compound provides a robust and sensitive method for determining the kinetic parameters of serine proteases. The detailed protocol and data analysis workflow presented in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. Accurate determination of enzyme kinetics is fundamental for understanding biological processes and for the development of novel therapeutic agents that target specific enzymatic pathways.
References
Application of Bz-Pro-Phe-Arg-pNA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), a chromogenic peptide substrate, serves as a valuable tool in drug discovery and biochemical research. Its specific amino acid sequence is recognized and cleaved by several serine proteases, most notably plasma kallikrein and trypsin. This cleavage releases the yellow chromophore p-nitroanilide (pNA), which can be quantitatively measured by monitoring the change in absorbance at 405 nm. This property makes this compound an ideal substrate for enzyme activity assays, inhibitor screening, and kinetic studies, aiding in the development of therapeutics targeting these crucial enzymes.
Dysregulation of serine proteases like plasma kallikrein and trypsin is implicated in a multitude of pathological conditions. Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1] Elevated trypsin activity is associated with pancreatitis and certain cancers, where it can promote tumor growth and invasion. Therefore, the identification of potent and specific inhibitors for these enzymes is a significant focus in drug development.
These application notes provide detailed protocols for utilizing this compound in drug discovery workflows, including enzyme activity assays and inhibitor screening. Additionally, relevant signaling pathways are illustrated to provide a broader context for the therapeutic targeting of these enzymes.
Data Presentation
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. While specific kinetic data for this compound with human plasma kallikrein and bovine trypsin can vary depending on assay conditions, the following table provides reference values from literature for similar substrates to guide experimental design.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Conditions |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 | Not Reported | 0.081 | pH 8.2 |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | ~200 | Not Reported | Not Reported | pH 7.5, 37°C |
Note: The provided values are for structurally similar substrates and should be considered as estimates. It is highly recommended that researchers determine the kinetic parameters for this compound under their specific experimental conditions.
Inhibitor Potency (IC50) Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table is a template for presenting IC50 data for test compounds against plasma kallikrein and trypsin.
| Compound ID | Plasma Kallikrein IC50 (µM) | Trypsin IC50 (µM) |
| Test Cmpd 1 | User-determined value | User-determined value |
| Test Cmpd 2 | User-determined value | User-determined value |
| Control Inhibitor | User-determined value | User-determined value |
Signaling Pathways
Plasma Kallikrein-Kinin System
The plasma kallikrein-kinin system is a complex cascade that plays a pivotal role in inflammation, pain, and blood pressure regulation. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin.
References
Application Notes and Protocols for High-Throughput Screening with Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) in high-throughput screening (HTS) assays. This compound is a sensitive substrate for a variety of serine proteases, most notably plasma kallikrein, making it a valuable tool for the discovery of novel inhibitors of these enzymes.[1][2] The enzymatic cleavage of the peptide backbone at the arginine residue releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. This colorimetric readout provides a robust and straightforward method for assessing enzyme activity and inhibition in an HTS format.
The protocols outlined below are designed for use in 384-well microplate format, but can be adapted for other formats. These guidelines will be particularly useful for researchers involved in drug discovery campaigns targeting serine proteases involved in various physiological and pathological processes, including the Kallikrein-Kinin system.
Target Enzymes and Biological Relevance
This compound is a versatile substrate that can be utilized to assay several serine proteases. Its primary application lies in the measurement of plasma kallikrein activity.[1] However, it is also effectively cleaved by other proteases such as trypsin and cysteine proteinases like cruzipain.[2]
The Kallikrein-Kinin System: A Key Signaling Pathway
Plasma kallikrein is a central enzyme in the Kallikrein-Kinin system, a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain. Dysregulation of this system is implicated in various diseases, including hereditary angioedema, sepsis, and diabetic retinopathy. Therefore, identifying inhibitors of plasma kallikrein is a significant therapeutic goal.
Below is a diagram illustrating the core components of the Kallikrein-Kinin system.
Quantitative Data: Enzyme Kinetic Parameters
The efficiency of this compound as a substrate for various proteases can be compared using their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio.
| Enzyme | Substrate | Km | Vmax / kcat | Source |
| Rat Plasma Kallikrein | This compound | 0.16 mM | 0.96 µM/mg/min | N/A |
| Bovine Trypsin | Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 1.56 x 10⁻⁵ M | 0.081 s⁻¹ | [3] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified plasma kallikrein or other target serine protease.
-
Substrate: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.
-
Test Compounds: Library of small molecules dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., aprotinin (B3435010) for kallikrein).
-
Microplates: 384-well, clear, flat-bottom plates.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Protocol 1: High-Throughput Screening (HTS) Assay for Inhibitors
This protocol is designed for a primary screen of a compound library to identify potential inhibitors of a target serine protease.
Workflow Diagram
Step-by-Step Procedure
-
Compound Plating:
-
Using an automated liquid handler, dispense 200 nL of test compounds (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate.
-
Dispense 200 nL of 100% DMSO into the negative control (no inhibition) wells.
-
Dispense 200 nL of a known inhibitor (positive control) at a concentration that gives >90% inhibition into the positive control wells.
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Dispense 10 µL of the enzyme solution into each well of the 384-well plate containing the compounds and controls.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Pre-incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme before the addition of the substrate.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the this compound substrate solution in assay buffer at a 2X final concentration. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity for competitive inhibitors.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.
-
-
Incubation:
-
Immediately after substrate addition, centrifuge the plates as described in step 3.
-
Incubate the plates at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the absorbance in the negative control wells is within the linear range of the microplate reader and that less than 10% of the substrate is consumed.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Protocol 2: IC₅₀ Determination for Hit Compounds
For compounds identified as "hits" in the primary screen, a dose-response experiment should be performed to determine their half-maximal inhibitory concentration (IC₅₀).
-
Compound Serial Dilution:
-
Create a serial dilution series of the hit compound in 100% DMSO (e.g., 10-point, 3-fold dilutions).
-
Dispense 200 nL of each concentration into a 384-well plate.
-
-
Assay Procedure:
-
Follow steps 2-6 of the HTS assay protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Analysis
Data Analysis Workflow
Key Calculations
-
Percent Inhibition: The inhibitory activity of each test compound is calculated using the following formula:
% Inhibition = [1 - (Abscompound - Abspos_control) / (Absneg_control - Abspos_control)] * 100
Where:
-
Abscompound is the absorbance of the well with the test compound.
-
Abspos_control is the average absorbance of the positive control wells.
-
Absneg_control is the average absorbance of the negative control wells.
-
-
Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z'-factor = 1 - [ (3 * SDneg_control + 3 * SDpos_control) / |Meanneg_control - Meanpos_control| ]
Where:
-
SDneg_control and SDpos_control are the standard deviations of the negative and positive controls, respectively.
-
Meanneg_control and Meanpos_control are the average absorbances of the negative and positive controls, respectively.
-
Summary of HTS Data
| Parameter | Value | Interpretation |
| Assay Quality | ||
| Z'-factor | 0.75 | Excellent assay quality |
| Signal-to-Background | 15 | Robust signal window |
| Screening Results | ||
| Library Size | 100,000 | Number of compounds screened |
| Hit Threshold | > 50% Inhibition | Criteria for selecting primary hits |
| Primary Hit Rate | 0.5% | Percentage of compounds meeting the hit criteria |
| Hit Confirmation | ||
| Confirmed Hits | 250 | Number of primary hits confirmed in dose-response |
| IC₅₀ Range of Hits | 0.1 - 10 µM | Potency range of confirmed inhibitors |
References
Troubleshooting & Optimization
Technical Support Center: Bz-Pro-Phe-Arg-pNA Assay Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity and reliability of the Bz-Pro-Phe-Arg-pNA chromogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases, particularly serine proteases like plasma kallikrein.[1][2] The target enzyme recognizes and cleaves the peptide sequence Bz-Pro-Phe-Arg, releasing the chromogenic molecule p-nitroaniline (pNA).[2] Free pNA has a distinct yellow color and its concentration can be quantified by measuring the absorbance of light, typically at a wavelength of 405 nm.[3] The rate of pNA release, observed as an increase in absorbance over time, is directly proportional to the enzyme's activity in the sample.
Q2: What are the most critical factors affecting the sensitivity of this assay?
A2: Assay sensitivity is influenced by several interdependent factors. The key parameters that require optimization are:
-
Substrate Concentration: The concentration of this compound must be sufficient to ensure the enzyme is the rate-limiting factor, but not so high as to cause substrate inhibition.
-
Enzyme Concentration: The amount of enzyme should be adequate to produce a clear signal over background but low enough to ensure the reaction rate remains linear during the measurement period.[4]
-
pH: Most serine proteases have an optimal pH range for activity. For plasma kallikrein, this is typically around pH 7.5 to 8.0, often maintained with a Tris buffer.
-
Temperature: Enzyme activity is highly dependent on temperature. Assays are commonly performed at a constant temperature, such as 25°C or 37°C.
-
Incubation Time: For endpoint assays, the incubation time must be long enough to generate a robust signal but short enough to prevent substrate depletion and ensure the reaction remains in the linear phase.
Q3: Why is the absorbance of my blank wells (no enzyme) high?
A3: A high background signal in blank wells can obscure the true enzyme signal and reduce assay sensitivity. Common causes include:
-
Spontaneous Substrate Hydrolysis: The this compound substrate can slowly hydrolyze on its own, especially at an alkaline pH or after prolonged storage in buffer. Always prepare the working substrate solution fresh.
-
Reagent Contamination: Buffers or other reagents may be contaminated with proteases.
-
Plate or Cuvette Issues: Scratches, dirt, or condensation on the microplate or cuvettes can scatter light and increase absorbance readings.
-
Insufficient Washing: In formats that require washing steps, residual reagents can lead to a high background.
Q4: My reaction rate is not linear. What could be the cause?
A4: A non-linear reaction rate (progress curve) indicates that the velocity of the reaction is changing over the measurement period. This complicates data analysis and can lead to inaccurate results. Common reasons include:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate is consumed, causing the reaction to slow down. This is a frequent cause of non-linearity.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like suboptimal pH or temperature.
-
Presence of Inhibitors: Contaminants in the sample or reagents may inhibit the enzyme, causing the rate to decrease over time.
-
Impure Enzyme Preparation: Crude enzyme extracts may contain multiple proteases that act on the substrate at different rates.
Visualizing the Assay and Workflow
dot digraph "Assay_Principle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", dpi=72, size="10.5,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
sub [label="this compound\n(Colorless Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; enz [label="Plasma Kallikrein\n(Enzyme)", fillcolor="#FFFFFF", fontcolor="#202124"];
sub_enz_complex [label="Enzyme-Substrate\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prod_pNA [label="p-Nitroaniline (pNA)\n(Yellow Product)", fillcolor="#FBBC05", fontcolor="#202124"]; prod_peptide [label="Bz-Pro-Phe-Arg\n(Peptide Fragment)", fillcolor="#FFFFFF", fontcolor="#202124"];
sub -> sub_enz_complex [label="+ Enzyme", color="#5F6368"]; enz -> sub_enz_complex [style=invis];
sub_enz_complex -> prod_pNA [label="Cleavage", color="#34A853"]; sub_enz_complex -> prod_peptide [style=invis]; sub_enz_complex -> enz [label="Enzyme is recycled", style=dashed, color="#EA4335"];
{rank=same; sub; enz;} {rank=same; prod_pNA; prod_peptide;} } .dot Caption: Enzymatic cleavage of this compound releases the chromophore pNA.
dot digraph "Optimization_Workflow" { graph [bgcolor="#F1F3F4", dpi=72, size="10.5,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
start [label="Start: Initial Assay Setup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_opt [label="1. Optimize Substrate\nConcentration"]; enz_opt [label="2. Optimize Enzyme\nConcentration"]; buffer_opt [label="3. Optimize Buffer\nConditions (pH)"]; time_opt [label="4. Determine Optimal\nIncubation Time/Kinetics"]; final [label="Final Validated Assay Protocol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> sub_opt; sub_opt -> enz_opt [label="Using optimal [S]"]; enz_opt -> buffer_opt [label="Using optimal [E]"]; buffer_opt -> time_opt [label="Using optimal buffer"]; time_opt -> final; } .dot Caption: A sequential workflow for optimizing assay parameters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | 1. Enzyme concentration too low: Insufficient enzyme to produce a measurable signal. 2. Substrate concentration too low: Substrate may be the limiting factor. 3. Suboptimal buffer conditions: Incorrect pH or ionic strength reducing enzyme activity. 4. Inactive enzyme: Enzyme may have degraded due to improper storage or handling. | 1. Perform an enzyme titration to find the optimal concentration (see Protocol 2). 2. Perform a substrate titration to determine the optimal concentration, ideally 2-5 times the Km value (see Protocol 1). 3. Test a range of pH values around the enzyme's reported optimum (e.g., pH 7.0-9.0) (see Protocol 3). 4. Test enzyme activity with a positive control; obtain a new lot of enzyme if necessary. |
| High Background Signal | 1. Spontaneous substrate hydrolysis: pNA is being released without enzymatic action. 2. Contaminated reagents: Buffers or water contaminated with other proteases. 3. Sample interference: Compounds in the sample absorb at 405 nm. | 1. Prepare substrate solution fresh before each experiment. Avoid storing it in alkaline buffers. Run a "substrate only" blank. 2. Use high-purity water and reagents. Filter-sterilize buffers. 3. Run a "sample blank" containing the sample and all reagents except the substrate to measure and subtract its intrinsic absorbance. |
| Non-Linear Reaction Rate | 1. Substrate depletion: Enzyme concentration is too high for the substrate concentration, leading to a slowdown as the substrate is consumed. 2. Product inhibition: The cleaved peptide fragment or pNA is inhibiting the enzyme. 3. Enzyme instability: The enzyme is losing activity during the measurement period. | 1. Reduce the enzyme concentration or increase the substrate concentration. Ensure that less than 10-15% of the substrate is consumed during the assay. 2. Analyze only the initial velocity (the linear portion) of the reaction. 3. Check enzyme stability under assay conditions (time, temp, pH). Consider adding stabilizing agents like BSA or glycerol (B35011) if appropriate. |
| High Well-to-Well Variability | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature gradients: Uneven temperature across the microplate. 3. Mixing issues: Reagents not mixed thoroughly in each well. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Equilibrate the plate and all reagents to the assay temperature before starting the reaction. 3. Gently mix the plate after adding the final reagent, avoiding bubbles. |
dot digraph "Troubleshooting_Flowchart" { graph [bgcolor="#F1F3F4", dpi=72, size="10.5,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
start [label="Assay Problem?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
low_signal [label="Is signal low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; high_bg [label="Is background high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; non_linear [label="Is rate non-linear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_low_signal [label="Increase [Enzyme] or [Substrate]\nOptimize pH/Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_high_bg [label="Use fresh substrate\nCheck for contamination\nRun sample blank", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_non_linear [label="Decrease [Enzyme]\nEnsure <15% substrate use\nUse initial velocity", fillcolor="#FFFFFF", fontcolor="#202124"]; ok [label="Assay OK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> low_signal [label="Yes"]; start -> high_bg [label="No"]; low_signal -> sol_low_signal [label="Yes"]; low_signal -> high_bg [label="No"]; high_bg -> sol_high_bg [label="Yes"]; high_bg -> non_linear [label="No"]; non_linear -> sol_non_linear [label="Yes"]; non_linear -> ok [label="No"];
sol_low_signal -> high_bg; sol_high_bg -> non_linear; sol_non_linear -> ok; } .dot Caption: A decision tree for troubleshooting common assay issues.
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
This protocol aims to find the substrate concentration that yields the maximal reaction velocity (Vmax), ensuring the enzyme is saturated.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 25°C.
-
Enzyme Stock: Prepare a stock solution of your protease at a concentration known to give a moderate signal.
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from (e.g.) 0.05 mM to 2.0 mM.
-
In a 96-well plate, add 180 µL of each substrate dilution. Include a "no substrate" control.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 15-20 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Plot V₀ against the substrate concentration [S]. The optimal concentration is typically in the saturation plateau of the curve, often chosen as 2-5 times the Michaelis constant (Km).
-
Example Data for Substrate Optimization
| Final [Substrate] (mM) | Initial Velocity (mOD/min) |
| 0.05 | 15.2 |
| 0.10 | 28.1 |
| 0.25 | 55.9 |
| 0.50 | 85.3 |
| 1.00 | 105.6 |
| 1.50 | 112.1 |
| 2.00 | 114.5 |
Protocol 2: Determining the Optimal Enzyme Concentration
This protocol identifies the enzyme concentration that provides a robust and linear signal over time.
-
Reagent Preparation:
-
Assay Buffer: As prepared in Protocol 1.
-
Substrate Solution: Prepare this compound in Assay Buffer at the optimal concentration determined in Protocol 1.
-
Enzyme Stock: Prepare a high-concentration stock of your protease.
-
-
Procedure:
-
Prepare a series of two-fold dilutions of the enzyme stock in Assay Buffer.
-
In a 96-well plate, add 20 µL of each enzyme dilution. Include a "no enzyme" blank.
-
Equilibrate the plate to the assay temperature.
-
Initiate the reaction by adding 180 µL of the optimal substrate solution to each well.
-
Measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each enzyme concentration.
-
Plot V₀ against enzyme concentration. The optimal concentration will be in the linear range of this plot, providing a strong signal-to-noise ratio without causing rapid substrate depletion.
-
Example Data for Enzyme Titration
| Final Enzyme Conc. (nM) | Initial Velocity (mOD/min) |
| 0 (Blank) | 0.5 |
| 1.25 | 12.8 |
| 2.50 | 25.1 |
| 5.00 | 51.3 |
| 10.00 | 104.2 |
| 20.00 | 195.7 |
Protocol 3: Optimizing the Assay Buffer pH
This protocol determines the pH at which the enzyme exhibits maximum activity.
-
Reagent Preparation:
-
Buffer Series: Prepare a series of 50 mM Tris-HCl buffers with pH values ranging from 6.5 to 9.0 in 0.5 pH unit increments.
-
Enzyme and Substrate: Use the optimal concentrations determined in the previous protocols.
-
-
Procedure:
-
Set up parallel reactions in a 96-well plate. Each set of wells will use a buffer with a different pH.
-
Add 160 µL of the respective pH buffer to each well.
-
Add 20 µL of the optimal enzyme solution.
-
Equilibrate the plate to the assay temperature.
-
Initiate the reaction by adding 20 µL of the optimal substrate solution (prepared in water or a neutral buffer to avoid altering the final pH).
-
Measure the absorbance at 405 nm kinetically.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each pH value.
-
Plot V₀ against pH. The optimal pH is the one that yields the highest reaction velocity.
-
References
Common issues with Bz-Pro-Phe-Arg-pNA solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered with the solubility of the chromogenic substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate for various serine proteases, including plasma kallikrein and trypsin.[1][2] It is commonly used in enzyme activity assays. Upon cleavage by a protease, the p-nitroanilide (pNA) group is released, resulting in a yellow color that can be quantified spectrophotometrically at approximately 405 nm.
Q2: What is the best solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used.[3] For working solutions, the stock is typically diluted into an aqueous buffer appropriate for the enzyme assay.
Q3: What is the expected solubility of this compound in common solvents?
A3: Solubility can vary between batches and is influenced by factors such as purity, temperature, and pH. The following table summarizes available solubility data.
| Solvent | Reported Solubility | Notes |
| Methanol | 25 mg/mL[3] | Useful for preparing stock solutions. |
| Dimethylformamide (DMF) | 10 mg/mL | Data for the similar compound D-Pro-Phe-Arg-pNA.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | Data for the similar compound D-Pro-Phe-Arg-pNA. |
| Dimethyl Sulfoxide (DMSO) | Commonly used | While a specific value is not available, DMSO is a standard solvent for peptide-pNA substrates. |
Q4: Can I dissolve this compound directly in aqueous buffer?
A4: Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubility or precipitation, especially at higher concentrations. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the assay buffer.
Q5: How should I store the this compound stock solution?
A5: It is recommended to store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored properly, solutions can be stable for several weeks.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving in the organic solvent.
-
Possible Cause: The concentration is too high.
-
Solution: Try to dissolve a smaller amount of the powder in the same volume of solvent to achieve a lower concentration.
-
-
Possible Cause: Insufficient mixing.
-
Solution: Vortex the solution for 1-2 minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but be cautious as excessive heat may degrade the peptide.
-
-
Possible Cause: The solvent quality is poor.
-
Solution: Use high-purity, anhydrous grade solvents (e.g., DMSO, methanol). Water content in the organic solvent can significantly reduce the solubility of hydrophobic peptides.
-
Issue 2: The substrate precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Possible Cause: The final concentration of the substrate in the aqueous buffer is above its solubility limit.
-
Solution: Reduce the final concentration of the substrate in the assay. Perform a dilution series to determine the maximum soluble concentration in your specific buffer system.
-
-
Possible Cause: The percentage of organic solvent in the final assay volume is too low.
-
Solution: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture. However, be aware that high concentrations of organic solvents can inhibit enzyme activity. It is crucial to determine the tolerance of your specific enzyme to the organic solvent.
-
-
Possible Cause: The pH of the assay buffer is not optimal for substrate solubility.
-
Solution: While specific data for this compound is limited, the solubility of peptides can be pH-dependent. Empirically test a range of pH values for your assay buffer, keeping in mind the optimal pH for your enzyme's activity.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Standard Enzyme Kinetics Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Substrate Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution with the assay buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your enzyme.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.
-
-
Assay Procedure:
-
Pipette the substrate working solution into the wells of a 96-well plate.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of p-nitroanilide release is proportional to the enzyme activity.
-
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bz-Pro-Phe-Arg-pNA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for assays utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This substrate is widely used for measuring the activity of serine proteases such as plasma kallikrein and trypsin, as well as the cysteine protease cruzipain.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Question: Why is my enzyme activity lower than expected?
Answer: Low enzyme activity can stem from several factors related to your buffer conditions and assay setup. Consider the following potential causes and solutions:
-
Suboptimal pH: The pH of your assay buffer is critical for optimal enzyme activity. Ensure the pH is within the optimal range for your specific enzyme. For instance, plasma kallikrein exhibits optimal activity at a pH of approximately 8.3.[2]
-
Incorrect Ionic Strength: The ionic strength of the buffer can significantly influence enzyme kinetics. For trypsin, activity generally increases at low ionic strength but can be inhibited at higher concentrations.[3][4][5][6] It is crucial to maintain a consistent ionic strength across experiments.[7]
-
Suboptimal Temperature: Enzyme activity is temperature-dependent. For cruzipain, activity has been characterized between 10.0°C and 40.0°C.[8] Ensure your assay is performed at a consistent and appropriate temperature for your enzyme of interest.
-
Inadequate Substrate Concentration: The concentration of this compound should be carefully optimized. While higher concentrations can increase the reaction rate, excessively high concentrations may lead to substrate inhibition, as has been observed with cruzipain.[8]
-
Presence of Inhibitors: Components in your sample or buffer, such as metal ions or chelating agents, may inhibit your enzyme. For example, cruzipain activity can be affected by the absence of necessary reducing agents.
Question: I'm observing high background noise in my assay. What could be the cause?
Answer: High background noise can obscure your results and is often due to the spontaneous breakdown of the substrate or contamination.[2]
-
Substrate Instability: this compound can undergo autohydrolysis, especially at non-optimal pH or elevated temperatures. To mitigate this, prepare fresh substrate solutions and minimize the time the substrate is in the assay buffer before the reaction is initiated.
-
Contaminated Reagents: Ensure all your reagents, including the buffer and enzyme stock, are free from contaminating proteases.
-
Interfering Buffer Components: Some buffer components can interfere with the assay. For example, reducing agents, while necessary for cysteine proteases like cruzipain, could potentially interfere with the stability of other assay components.
Question: My results are not reproducible. What should I check?
Answer: Poor reproducibility can be frustrating. Here are some common culprits:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay. Even minor temperature variations can affect enzyme kinetics.
-
Buffer Preparation: Prepare buffers carefully and consistently. The pH of some buffers, like Tris, is temperature-dependent, so ensure the pH is set at the desired assay temperature.
-
Reagent Stability: Ensure your enzyme and substrate are stored correctly and have not degraded. This compound is typically stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound assays?
A1: The optimal pH is enzyme-dependent. For rat plasma kallikrein, the pH optimum is 8.3.[2] Assays for bovine trypsin using a similar substrate have been successfully performed at pH 8.2.[9] For the cysteine protease cruzipain, activity has been characterized over a pH range of 4.5 to 8.5.[8]
Q2: How does ionic strength affect the assay?
A2: Ionic strength can have a pronounced effect on enzyme activity. For trypsin, the reaction rate increases at low ionic strengths, but as the ionic strength rises, a gradual inhibitory effect is observed.[3][4][5][6] It is recommended to keep the ionic strength constant when comparing different experimental conditions.[7]
Q3: What is a typical substrate concentration to use?
A3: The optimal substrate concentration depends on the enzyme and should be determined experimentally by performing a substrate titration. For rat plasma kallikrein, a Kₘ value of 0.16 mM for this compound has been reported.[2] For bovine trypsin with a similar substrate, the Kₘ was found to be 1.56 x 10⁻⁵ M.[9] Ideally, the substrate concentration should be around the Kₘ value for accurate kinetic measurements.
Q4: Are there any specific buffer additives I should consider?
A4: Yes, depending on your enzyme. For the cysteine protease cruzipain, a reducing agent such as β-mercaptoethanol or Dithiothreitol (DTT) is typically required to maintain the active site cysteine in a reduced state.[10][11] For plasma kallikrein, calcium ions may play a role in related biological responses, suggesting their inclusion in the buffer might be beneficial, though this needs to be empirically tested for the specific assay.[12]
Q5: What is the recommended temperature for the assay?
A5: The optimal temperature should be determined for each enzyme. A common temperature for many protease assays is 37°C.[13] For cruzipain, the catalytic activity has been studied between 10.0°C and 40.0°C.[8] It is most important to maintain a consistent temperature for reproducible results.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound Assays
| Parameter | Plasma Kallikrein | Trypsin | Cruzipain |
| pH | 7.5 - 8.3 | 8.0 - 8.2 | 5.5 - 7.5 |
| Buffer | Tris-HCl | Tris-HCl, PBS | Sodium Acetate, Tris-HCl |
| Ionic Strength | 50 - 150 mM | < 100 mM | 50 - 150 mM |
| Temperature | 37°C | 25 - 37°C | 25 - 37°C |
| Substrate Conc. | ~0.16 mM (Kₘ) | ~0.016 mM (Kₘ) | Empirically determined |
| Additives | Consider CaCl₂ | Consider CaCl₂ | 5-10 mM DTT or β-mercaptoethanol |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific enzyme source and purity.
Table 2: Kinetic Parameters for Enzymes with this compound and Similar Substrates
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µM/mg/min) | pH | Reference |
| Rat Plasma Kallikrein | This compound | 0.16 | 0.96 | 8.3 | [2] |
| Bovine Trypsin | Bz-GPA-pNA* | 0.0156 | 0.081 s⁻¹ (kcat) | 8.2 | [9] |
*Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide, a similar chromogenic substrate.
Experimental Protocols
Protocol 1: Preparation of Assay Buffer and Reagents
-
Buffer Preparation:
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 at the desired assay temperature (e.g., 37°C) using 1 M HCl. Bring the final volume to 1 L with deionized water.
-
For Cruzipain Assays: Add DTT or β-mercaptoethanol to the buffer immediately before use to a final concentration of 5-10 mM.
-
-
Substrate Stock Solution (10 mM): Dissolve a calculated amount of this compound in a suitable solvent like DMSO or deionized water to make a 10 mM stock solution. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in a suitable buffer (e.g., the assay buffer without substrate). The concentration should be determined empirically to provide a linear rate of substrate hydrolysis over the desired assay time.
Protocol 2: Standard Enzyme Assay Procedure
-
Assay Plate Preparation: To each well of a 96-well microplate, add the appropriate volume of assay buffer.
-
Inhibitor/Compound Addition (if applicable): Add your test compounds or inhibitors to the wells and mix.
-
Enzyme Addition: Add the enzyme solution to each well to initiate the pre-incubation (if required). The final volume in the well before adding the substrate is typically 180 µL.
-
Pre-incubation: Incubate the plate at the desired temperature for a set period (e.g., 10-15 minutes) to allow the enzyme to equilibrate and for any inhibitors to bind.
-
Reaction Initiation: Add 20 µL of the this compound substrate solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 15-30 minutes), taking readings at regular intervals (e.g., every 60 seconds).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
Mandatory Visualization
Caption: Experimental workflow for a typical this compound assay.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of rat plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ionic strength on the kinetics of trypsin and alpha chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the catalytic activity of cruzipain, the major cysteine proteinase from Trypanosoma cruzi, by temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 12. Role of calcium ions in kinin-induced chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for substrate inhibition with Bz-Pro-Phe-Arg-pNA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition when using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide (Bz-Pro-Phe-Arg-pNA).
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
Substrate inhibition is a type of enzyme inhibition where the enzyme's reaction rate decreases at very high substrate concentrations.[1][2] Instead of the reaction rate reaching a maximum and plateauing (Vmax) as described by standard Michaelis-Menten kinetics, the rate peaks and then falls as the substrate concentration continues to increase.[1][3] This phenomenon is observed in about 25% of all known enzymes.[1][4]
Q2: Why does this compound cause substrate inhibition?
Substrate inhibition by this compound, particularly with serine proteases like trypsin or kallikrein, typically occurs through an uncompetitive inhibition mechanism.[5] At high concentrations, a second molecule of the substrate binds to the enzyme-substrate (ES) complex, forming a non-productive or less productive ternary complex (ESI, or more accurately, ESS).[2][4] This complex sequesters the enzyme, preventing the formation of the product and thereby reducing the overall reaction velocity.
Q3: What does a substrate inhibition curve look like?
A plot of initial reaction velocity (v) versus substrate concentration ([S]) for an enzyme exhibiting substrate inhibition will show an initial hyperbolic increase, consistent with Michaelis-Menten kinetics, followed by a decrease in velocity at higher substrate concentrations. This gives the curve a characteristic "bell" shape.
Q4: How does substrate inhibition affect my kinetic parameters?
Substrate inhibition can lead to a significant underestimation of the maximum velocity (Vmax) and an incorrect determination of the Michaelis constant (Km) if the data is analyzed using the standard Michaelis-Menten equation without accounting for the inhibition.[6] It is crucial to use a kinetic model that includes a substrate inhibition constant (Ki) to accurately determine these parameters.[1][2]
Troubleshooting Guide: Correcting for Substrate Inhibition
If your kinetic data shows a decrease in reaction rate at high concentrations of this compound, follow this guide to diagnose and correct for the issue.
Step 1: Confirming Substrate Inhibition
The first step is to confirm that the observed decrease in rate is due to substrate inhibition and not an experimental artifact.
Experimental Protocol: Substrate Concentration Titration
-
Prepare Reagents :
-
Assay Buffer : Prepare a buffer optimal for your enzyme's activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[7]
-
Enzyme Stock Solution : Prepare a concentrated stock of your purified enzyme in a suitable storage buffer.
-
Substrate Stock Solution : Prepare a high-concentration stock of this compound in a suitable solvent like DMSO, and then dilute it in the assay buffer.
-
-
Assay Setup :
-
Work in a 96-well microplate suitable for a spectrophotometer.[8]
-
Create a wide range of substrate concentrations. This range should span from well below the expected Km to concentrations significantly higher than where you observe the peak velocity (e.g., 0.1x Km to 100x Km).[1]
-
For each substrate concentration, prepare triplicate wells.
-
-
Reaction Execution :
-
Data Collection :
-
Initial Analysis :
-
For each substrate concentration, calculate the initial velocity (v), typically as the change in absorbance per minute (ΔA/min).
-
Plot the initial velocity (v) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
If the plot shows a peak velocity followed by a decline, substrate inhibition is likely occurring.
-
Step 2: Data Analysis and Kinetic Modeling
To correct for substrate inhibition, the data must be fitted to a kinetic model that accounts for this phenomenon. The most common model is the uncompetitive substrate inhibition equation.[2]
Equation for Uncompetitive Substrate Inhibition:
Where:
-
v : Initial reaction velocity
-
Vmax : Maximum reaction velocity
-
[S] : Substrate concentration
-
Km : Michaelis constant
-
Ki : Substrate inhibition constant
Data Fitting Procedure:
-
Use Non-Linear Regression : Use a scientific graphing software package (e.g., GraphPad Prism, Origin, R) to perform a non-linear regression analysis of your v vs. [S] data.[1]
-
Select the Model : Choose the built-in or user-defined equation for "Substrate Inhibition" or "Uncompetitive Inhibition".
-
Fit the Curve : The software will fit the curve to your data and provide the best-fit values for Vmax, Km, and Ki, along with their standard errors.[1]
Data Presentation: Example Kinetic Parameters
The table below shows example kinetic parameters for a serine protease (like trypsin) with this compound, as determined by fitting to the substrate inhibition model. Note that these values are illustrative and will vary depending on the specific enzyme and experimental conditions.
| Kinetic Parameter | Description | Example Value |
| Vmax | Maximum reaction velocity at optimal substrate concentration. | 120 µmol/min/mg |
| Km | Michaelis Constant: Substrate concentration at ½ Vmax. | 0.07 mM |
| Ki | Inhibition Constant: Dissociation constant for the ESI complex. | 1.5 mM |
Mandatory Visualizations
Caption: Mechanism of uncompetitive substrate inhibition.
Caption: Workflow for correcting substrate inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. faieafrikanart.com [faieafrikanart.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. chondrex.com [chondrex.com]
- 12. abcam.cn [abcam.cn]
Technical Support Center: Improving Reproducibility of Bz-Pro-Phe-Arg-pNA Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results using the chromogenic substrate Bz-Pro-Phe-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a chromogenic peptide substrate primarily used to measure the activity of plasma and glandular kallikrein.[1] It is also known to be a substrate for other serine proteases like trypsin and the cysteine proteinase cruzipain.[1] The enzyme cleaves the peptide bond after the Arginine (Arg) residue, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Q2: What is the principle of the this compound assay?
The assay is based on the enzymatic hydrolysis of the colorless substrate this compound by a target protease, such as plasma kallikrein. This reaction releases p-nitroaniline (pNA), a chromophore that absorbs light at a specific wavelength, typically 405 nm. The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzyme's activity under specific conditions.
Q3: Why is there variability in the molar extinction coefficient of p-nitroaniline (pNA)?
The molar extinction coefficient of pNA can vary depending on the composition of the solution.[2] Factors such as ionic strength, pH, and the presence of additives like polyethylene (B3416737) glycol or bovine serum albumin can cause a shift in the pNA absorption spectrum.[2] This variability can lead to inconsistencies in the calculation of enzyme activity. It is crucial to determine the extinction coefficient under your specific experimental conditions or to use a consistent buffer system for all experiments.
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Enzyme Activity in "No-Enzyme" Control
| Potential Cause | Troubleshooting Steps & Recommendations |
| Substrate Autohydrolysis | The substrate may be unstable and spontaneously hydrolyzing in the assay buffer. 1. Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure the absorbance at 405 nm over time. A significant increase indicates autohydrolysis. 2. Optimize Incubation Time: Reduce the incubation period to a timeframe where autohydrolysis is minimal while still allowing for sufficient enzyme activity. 3. Adjust pH: Ensure the assay buffer pH is within the optimal range for the enzyme and does not promote substrate degradation. |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with proteases. 1. Use High-Purity Reagents: Utilize freshly prepared buffers with high-purity water and reagents. 2. Autoclave Buffers: Where possible, autoclave buffers to inactivate contaminating proteases. 3. Test Individual Components: Systematically test each reagent for its potential to contribute to the background signal. |
| Sample Handling Issues (for plasma samples) | Improper collection and handling of plasma can lead to the activation of prekallikrein, resulting in false-positive activity. 1. Proper Blood Collection: Collect blood using a double-syringe technique with all-plastic containers and sodium citrate (B86180) as the anticoagulant.[3] 2. Avoid Low-Temperature Activation: Keep plasma samples at 15-25°C and process them within a few hours, or immediately freeze them at -20°C or below.[4] Thaw frozen plasma at 37°C and use it promptly.[4] |
Issue 2: Low or No Enzyme Activity Detected
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme of interest. 1. Optimize pH: Perform the assay across a range of pH values to determine the optimal condition for your enzyme. A Tris buffer at pH 7.5 to 7.8 is a common starting point.[3][5] 2. Verify Temperature: Ensure the incubation temperature is optimal for the enzyme's activity, typically 37°C for mammalian enzymes.[3] 3. Check Buffer Components: Some buffer components can inhibit enzyme activity. Test for potential inhibition by individual buffer components. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. 1. Aliquot Enzyme Stocks: Store the enzyme in small aliquots at the recommended temperature (usually -20°C or -80°C) to avoid repeated freeze-thaw cycles. 2. Use a Positive Control: Include a positive control with a known active enzyme to ensure the assay is performing as expected. |
| Incorrect Substrate Concentration | The substrate concentration may be too low, limiting the reaction rate. 1. Substrate Titration: Perform a substrate titration to determine the optimal concentration. A typical starting concentration for similar substrates is in the range of 0.5 mM.[3] |
Issue 3: Poor Reproducibility and High Variability Between Replicates
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Pipetting | Small volumes of enzyme or substrate can be difficult to pipette accurately. 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare a Master Mix: For multiple reactions, prepare a master mix of buffer and substrate to be dispensed into each well, followed by the addition of the enzyme. |
| Fluctuations in Temperature | Inconsistent temperature control during incubation can affect the rate of the enzymatic reaction. 1. Pre-incubate Reagents: Pre-warm all reagents to the assay temperature before initiating the reaction. 2. Use a Temperature-Controlled Plate Reader or Water Bath: Ensure a stable and uniform temperature throughout the incubation period. |
| Variable Molar Extinction Coefficient of pNA | As mentioned in the FAQs, the extinction coefficient of pNA is sensitive to the reaction environment. 1. Maintain Consistent Buffer Composition: Use the exact same buffer composition for all assays, including the standards for the calibration curve. 2. Determine the Extinction Coefficient for Your System: For the highest accuracy, determine the molar extinction coefficient of pNA in your specific assay buffer. |
Experimental Protocols
Protocol for Measuring Plasma Kallikrein Activity
This protocol is adapted from methods for similar chromogenic substrates and provides a general framework. Optimization may be required for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.05 M Tris-NaCl, pH 7.5.
-
Substrate Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO or water) and store it at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).
-
Stop Reagent: 20% Acetic Acid or 2% Citric Acid.
-
Plasma Sample: Prepare platelet-poor plasma as described in the troubleshooting section.
2. Assay Procedure (Acid-Stopped Method):
-
Sample Dilution: Dilute the test plasma in the assay buffer. A 1:10 dilution is a common starting point.
-
Pre-incubation: In a microplate well or microfuge tube, add 100 µL of the diluted plasma. Incubate at 37°C for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 100 µL of the pre-warmed working substrate solution to each well.
-
Incubation: Mix and incubate at 37°C for a defined period (e.g., 10 minutes). This time may need to be optimized.
-
Stop Reaction: Add 100 µL of the stop reagent to each well to terminate the enzymatic reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Blank Preparation: Prepare a blank for each sample by adding the reagents in reverse order (stop reagent, then substrate, then diluted plasma) without the incubation step. Subtract the blank absorbance from the sample absorbance.
3. Calculation of Enzyme Activity:
Enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA / min) * (V_total / V_sample) * (1 / ε) * (1 / l) * 10^6
Where:
-
ΔA = Change in absorbance
-
min = Incubation time in minutes
-
V_total = Total volume of the reaction
-
V_sample = Volume of the plasma sample
-
ε = Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹)
-
l = Path length of the cuvette or microplate well (cm)
| Parameter | Typical Value/Range | Reference |
| Wavelength for pNA detection | 405 nm | [4][6] |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | ~9,960 M⁻¹cm⁻¹ | [7] |
| Assay Buffer | 0.05 M Tris-NaCl | [4] |
| pH Range | 7.5 - 7.8 | [3][5] |
| Incubation Temperature | 37°C | [3] |
| Typical Substrate Concentration | 0.54 mmol/L | [3] |
Visualizations
Caption: Workflow for the this compound chromogenic assay.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coachrom.com [coachrom.com]
- 5. endotell.ch [endotell.ch]
- 6. caymanchem.com [caymanchem.com]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
Technical Support Center: Refinement of Assay Parameters for Specific Proteases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their protease assays.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can obscure meaningful data and reduce the reliability of your results. It's often a multifaceted issue stemming from several sources.
Possible Causes and Solutions
| Cause | Solution |
| Substrate Instability (Autohydrolysis) | The substrate may be unstable under your specific assay conditions (e.g., pH, temperature), leading to spontaneous breakdown independent of protease activity.[1] Corrective Actions: 1. Reduce Incubation Time: Select an incubation time where the background signal remains low.[1] 2. Lower Substrate Concentration: If reducing the incubation time isn't feasible, try lowering the substrate concentration.[1] 3. Screen Alternative Substrates: If the current substrate is inherently unstable, consider testing alternative substrates.[1] |
| Reagent Contamination | Reagents, including the buffer, substrate solution, or even the enzyme stock, may be contaminated with other proteases or interfering compounds.[1] Corrective Actions: 1. Use High-Purity Reagents: Ensure all reagents are of high quality and free from contaminants. 2. Prepare Fresh Solutions: Make fresh buffer and substrate solutions for each experiment. |
| Assay Buffer Components | Certain components in your assay buffer, such as reducing agents like Dithiothreitol (DTT), can interfere with readouts. Corrective Actions: 1. Substitute the Component: If a component is identified as interfering, try to substitute it with a non-interfering alternative (e.g., Tris(2-carboxyethyl)phosphine (TCEP) for DTT). 2. Optimize Concentration: If substitution is not possible, determine the highest concentration of the component that does not cause significant interference. |
| Overdevelopment of Substrate | Incubating the substrate for too long can lead to a high optical density and increased background. Corrective Actions: Optimize the incubation time by performing a time-course experiment to find the linear range of the reaction. |
Issue 2: Low or No Signal in the Assay
A weak or absent signal can be frustrating. This issue often points to problems with enzyme activity, assay conditions, or instrument settings.
Possible Causes and Solutions
| Cause | Solution |
| Inactive Enzyme or Missing Component | The enzyme may have lost activity due to improper storage or handling, or a key reagent might be missing. Corrective Actions: 1. Run a Positive Control: Use a known active protease to confirm that the assay components are working correctly. 2. Verify Reagent Addition: Double-check that all necessary reagents (enzyme, substrate, buffer) were added in the correct order and volumes. |
| Suboptimal Reaction Conditions (pH, Temperature) | The pH, temperature, and incubation time may not be optimal for your specific protease, leading to reduced enzymatic activity. Corrective Actions: 1. Consult Literature: Review existing literature for the optimal pH and temperature for your protease. 2. Perform Optimization Matrix: Conduct experiments to determine the optimal pH and temperature for your assay. |
| Incorrect Enzyme or Substrate Concentration | The concentrations of the enzyme or substrate may be too low to generate a detectable signal. Corrective Actions: 1. Enzyme Titration: Perform a series of enzyme dilutions with a fixed, non-limiting substrate concentration to find the optimal enzyme concentration. 2. Substrate Titration: Use the optimal enzyme concentration to test a range of substrate concentrations to determine the Michaelis constant (Km). A substrate concentration of 2-5 times the Km is often recommended. |
| Inappropriate Instrument Settings (for Fluorescent Assays) | Incorrect gain settings or excitation/emission wavelengths can lead to a low signal. Corrective Actions: 1. Optimize Gain Setting: Adjust the gain on the fluorescence reader to an optimal level. 2. Verify Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific fluorophore. |
| Inner Filter Effect (for Fluorescent Assays) | At high concentrations, assay components can absorb the excitation or emission light, leading to a lower observed fluorescence intensity. Corrective Actions: Dilute the sample to a concentration where the inner filter effect is minimized. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal pH for my protease assay?
To determine the optimal pH, you should perform the standard protease activity assay using a variety of buffer solutions with different pH values. It's important to use buffers that are effective in the desired pH range. For example, acetate (B1210297) buffers for pH 4.5-5.5, phosphate (B84403) buffers for pH 6.0-7.4, and Tris-HCl for pH 8.0-9.0. By comparing the enzyme activity at different pH levels, you can identify the optimal pH for your protease.
Q2: My "no-enzyme" control shows a high signal. What does this indicate and how can I fix it?
A high signal in the no-enzyme control is a strong indicator of substrate autohydrolysis, meaning the substrate is breaking down on its own.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Perform a substrate titration to find the lowest concentration that still provides a good signal-to-noise ratio.
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer over time at the experimental temperature. This will help you determine an optimal incubation time that minimizes autohydrolysis.
-
Adjust pH: The pH of the assay buffer can impact substrate stability. Test a range of pH values to find a balance between enzyme activity and substrate stability.
-
Q3: How do I determine the optimal enzyme and substrate concentrations?
A systematic approach is recommended:
-
Enzyme Titration: Prepare a series of enzyme dilutions and perform the assay with a fixed, non-limiting concentration of the substrate. Plot the initial reaction rate against the enzyme concentration. Choose a concentration that falls within the linear range of this plot.
-
Substrate Titration (Michaelis-Menten Kinetics): Using the optimal enzyme concentration, perform the assay with a range of substrate concentrations. Plot the initial reaction velocity against the substrate concentration to determine the Michaelis constant (Km). For routine assays, a substrate concentration of 2-5 times the Km is often used.
Q4: What is the ideal incubation time for my protease assay?
The optimal incubation time depends on the specific protease and substrate. It should be long enough to generate a sufficient signal but short enough to remain within the initial linear phase of the reaction and to minimize substrate autohydrolysis. A time-course experiment where the reaction is measured at multiple time points is the best way to determine the optimal incubation time. For some slow-acting proteases, incubation can be extended up to 24 hours.
Q5: How can I troubleshoot issues with protease inhibitor screening assays?
Inhibitor screening assays can present unique challenges.
-
False Positives: Ensure that the potential inhibitor is not interfering with the detection method itself (e.g., fluorescence quenching or absorbance interference). Run controls with the inhibitor and substrate in the absence of the enzyme.
-
Time-Dependent Inhibition: Some inhibitors may show increased potency with longer pre-incubation times with the enzyme. It's important to consider pre-incubation time as a variable in your assay.
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer, as precipitation can lead to inaccurate results.
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to identify the optimal pH for a specific protease.
-
Prepare a series of buffers with overlapping pH ranges (e.g., 0.1 M sodium acetate for pH 4.0-5.5, 0.1 M sodium phosphate for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-9.0).
-
Prepare the reaction mixtures in a 96-well plate. For each pH to be tested, prepare triplicate wells containing the assay buffer at that specific pH.
-
Add the protease to each well at its optimized concentration.
-
Add the substrate to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for a predetermined time.
-
Measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
-
Plot the protease activity against the pH to determine the pH at which the enzyme exhibits maximum activity.
Protocol 2: Enzyme and Substrate Titration
This protocol details the process for optimizing enzyme and substrate concentrations.
Part A: Enzyme Titration
-
Prepare serial dilutions of the enzyme stock in the optimized assay buffer.
-
In a 96-well plate, add a fixed, saturating concentration of the substrate to each well.
-
Add the different enzyme dilutions to triplicate wells.
-
Monitor the reaction kinetics immediately using a plate reader at the optimal temperature.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot V₀ versus enzyme concentration. Select a concentration from the linear range for subsequent experiments.
Part B: Substrate Titration
-
Prepare serial dilutions of the substrate stock in the optimized assay buffer.
-
In a 96-well plate, add the optimized concentration of the enzyme to each well.
-
Add the different substrate dilutions to triplicate wells.
-
Monitor the reaction kinetics and calculate the initial reaction rates (V₀).
-
Plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations
Caption: Workflow for optimizing protease assay parameters.
Caption: Troubleshooting logic for high background signals.
References
Addressing photobleaching of p-nitroanilide in kinetic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common issue of p-nitroanilide (pNA) photobleaching in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my p-nitroanilide assay?
A1: Photobleaching is the photochemical destruction of a fluorophore or chromophore, in this case, p-nitroanilide (pNA), caused by exposure to high-intensity light.[1][2] This process renders the molecule incapable of absorbing light and producing a signal, leading to a decrease in absorbance over time that is independent of enzyme activity. In kinetic assays, this can be misinterpreted as a change in reaction rate, leading to inaccurate results. The structural instability of the molecule in its excited state makes it susceptible to degradation.[1]
Q2: How can I identify if photobleaching is occurring in my experiment?
A2: To determine if photobleaching is affecting your results, run a control experiment containing pNA without the enzyme. Expose this control sample to the same illumination conditions used in your kinetic assay. If you observe a decrease in absorbance over time in the absence of enzymatic activity, photobleaching is likely occurring.
Q3: What is the primary cause of p-nitroanilide photobleaching?
A3: The primary cause is prolonged exposure to high-intensity excitation light from the spectrophotometer or plate reader.[3][4] During the fluorescence or absorbance process, the pNA molecule enters an excited state.[1][5] While in this unstable state, it is susceptible to chemical reactions, often involving molecular oxygen, that permanently alter its structure and prevent it from producing a signal.[2][6]
Q4: Can photobleaching be completely avoided?
A4: While photobleaching cannot be entirely eliminated, its effects can be significantly minimized to a point where they do not interfere with data quality.[7] This involves optimizing experimental parameters such as light intensity and exposure time, and in some cases, using protective agents.[4][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during kinetic assays involving p-nitroanilide.
Problem 1: Signal decreases in my "no-enzyme" control wells.
-
Cause: This is a classic sign of photobleaching. The excitation light from your instrument is causing the pNA to degrade over the course of the measurement period.
-
Solution:
-
Reduce Illumination Intensity: The most effective strategy is to lower the intensity of the excitation light.[7] Use the lowest light intensity that provides a sufficient signal-to-noise ratio for your assay.
-
Decrease Exposure Time: Shorten the light exposure duration for each read.[3][7] For kinetic assays, increase the interval between reads to minimize the total time the sample is exposed to light.
-
Use Neutral Density Filters: If your instrument allows, use neutral density filters to decrease the light intensity without changing its spectral properties.[3][4][8]
-
Problem 2: My kinetic curves plateau or decline prematurely.
-
Cause: When the rate of photobleaching is significant relative to the rate of the enzymatic reaction, the overall signal may appear to slow down or even decrease, leading to an underestimation of the true reaction velocity.
-
Solution:
-
Optimize Read Intervals: Collect data points only as frequently as necessary to accurately define the kinetic curve.[4] Avoid continuous illumination by using an intermittent reading protocol.
-
Incorporate Antifade Reagents: Consider adding a commercially available antifade reagent or antioxidant, such as n-propyl gallate, to your reaction buffer.[9] These reagents can help quench reactive oxygen species that contribute to photobleaching.[2] Note: Always validate that the chosen reagent does not interfere with your enzyme's activity.
-
Problem 3: I observe high variability between replicate wells.
-
Cause: Inhomogeneous illumination across the microplate can cause different wells to experience different rates of photobleaching, leading to poor reproducibility.[10]
-
Solution:
-
Verify Instrument Performance: Ensure your plate reader's light source and optics are correctly aligned and functioning as per the manufacturer's specifications.
-
Use a Background Correction: Measure the rate of signal decay in control wells (pNA without enzyme) and subtract this rate from the rates observed in your experimental wells.[10]
-
Visualizations
Caption: The process of p-nitroanilide photobleaching.
References
- 1. Photobleaching Principles | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. biocompare.com [biocompare.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. mdpi.com [mdpi.com]
How to handle unstable enzyme activity during Bz-Pro-Phe-Arg-pNA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unstable enzyme activity during Bz-Pro-Phe-Arg-pNA (Bz-PFR-pNA) chromogenic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unstable or inconsistent enzyme activity in my this compound assay?
Unstable enzyme activity can stem from several factors:
-
Enzyme Handling and Storage: Enzymes are sensitive to their environment. Improper storage temperatures, repeated freeze-thaw cycles, and inappropriate buffer conditions can lead to denaturation and loss of activity.[1] For instance, while some enzymes can tolerate a few freeze-thaw cycles with minimal activity loss, it is generally recommended to aliquot enzyme stock solutions to minimize this stress.[1][2]
-
Substrate Instability: The chromogenic substrate, this compound, may undergo spontaneous hydrolysis (autohydrolysis) under certain conditions, such as suboptimal pH or high temperatures. This leads to a high background signal, which can be mistaken for enzyme activity.[3]
-
Buffer Composition: The pH, ionic strength, and specific components of your assay buffer are critical for optimal enzyme function.[4] Many proteases have a narrow optimal pH range for activity. Buffer components can also interfere with the assay; for example, chelating agents may inhibit metalloproteases.
-
Contamination: Contamination of reagents with other proteases or interfering substances can lead to unexpected substrate cleavage or inhibition of the target enzyme.
Q2: My "no-enzyme" control shows a high background signal. What's causing this?
A high signal in the absence of your target enzyme is a clear indication of substrate autohydrolysis or contamination. This means the this compound is breaking down and releasing p-nitroaniline (pNA) independently of enzymatic action.
Troubleshooting Steps:
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer over your intended incubation time and temperature. A significant increase in absorbance in the absence of the enzyme points to autohydrolysis.
-
Optimize Substrate Concentration: Use the lowest substrate concentration that still provides a robust signal-to-noise ratio to minimize background from autohydrolysis.
-
Check for Contamination: Ensure all your reagents (buffer, water, etc.) are free from contaminating proteases.
Q3: How should I properly store my enzyme and substrate to ensure stability?
Proper storage is crucial for reproducible results. The ideal storage conditions depend on the specific enzyme and the formulation of the substrate.
| Component | Storage Temperature | Duration | Notes |
| Enzyme (General) | -20°C or -80°C | Varies | Aliquot to avoid repeated freeze-thaw cycles. Storage in 50% glycerol (B35011) at -20°C can prevent freezing and maintain activity for some enzymes. |
| Trypsin (Stock Solution) | -20°C in 50 mM acetic acid | >1 year | For long-term stability, store at -80°C in single-use aliquots. |
| Plasma Kallikrein (in plasma) | Frozen | Short-term | Should be used promptly after collection or stored frozen. Blood should be collected in sodium citrate (B86180) to prevent artificial activation. |
| This compound (Solid) | -20°C | As per manufacturer | Protect from light and moisture. |
| This compound (in DMSO) | -20°C or -80°C | Months | Aliquot to avoid moisture absorption from repeated warming. |
Q4: Can repeated freeze-thaw cycles affect my enzyme's activity?
Yes, repeated freeze-thaw cycles can be detrimental to enzyme stability. The formation of ice crystals can disrupt the protein's tertiary structure, leading to denaturation and loss of activity. While some robust enzymes like trypsin show only a minor decline in activity after a few cycles, it is best practice to aliquot enzyme stocks into single-use volumes.
| Number of Freeze-Thaw Cycles | Relative Trypsin Activity (%) |
| 1 (Control) | 100 |
| 2 | ~95 |
| 3 | ~92 |
Data adapted from studies on trypsin stability, illustrating a general trend.
Experimental Protocols
Protocol 1: Standard this compound Assay for Trypsin Activity
This protocol provides a general framework for measuring trypsin activity. Optimal conditions (e.g., pH, temperature, concentrations) should be determined empirically for your specific experimental setup.
Materials:
-
Trypsin, MS Grade
-
This compound hydrochloride
-
Trypsin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
DMSO (for substrate stock)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Dilute the this compound stock solution in Trypsin Assay Buffer to the desired final working concentration (e.g., 0.5 mM).
-
Reconstitute and dilute the trypsin to a working concentration in ice-cold 1 mM HCl. Keep on ice.
-
-
Assay Setup:
-
Add 50 µL of Trypsin Assay Buffer to each well of the 96-well plate.
-
Include a "no-enzyme" control (add buffer instead of enzyme) and a "no-substrate" control.
-
Add 25 µL of the diluted trypsin solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-enzyme" control from all samples to correct for substrate autohydrolysis.
-
Protocol 2: Assessing Substrate Stability (Autohydrolysis)
This protocol helps determine the stability of this compound under your specific assay conditions.
Materials:
-
This compound hydrochloride
-
Assay Buffer (the same buffer used in your enzyme assay)
-
DMSO
-
Microplate reader (405 nm)
-
96-well clear microplate
Procedure:
-
Reagent Preparation:
-
Prepare the this compound working solution in your assay buffer at the same concentration you use in your experiments.
-
-
Assay Setup:
-
Add 100 µL of the this compound working solution to several wells of the 96-well plate.
-
Add 100 µL of assay buffer without the substrate to other wells to serve as a blank.
-
-
Incubation and Measurement:
-
Incubate the plate at your experimental temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the substrate-containing wells at each time point.
-
Plot the corrected absorbance vs. time. A significant increase in absorbance over time indicates substrate autohydrolysis.
-
Visual Guides
Caption: Enzymatic reaction showing the cleavage of this compound.
Caption: A workflow for troubleshooting unstable enzyme activity.
References
Optimizing incubation time and temperature for protease assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing incubation time and temperature for protease assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during protease assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a high background signal in my colorimetric protease assay?
A high background signal can mask the true enzymatic activity and reduce the reliability of your results. Several factors can contribute to this issue.[1]
-
Substrate Instability: The substrate may be unstable under your experimental conditions (e.g., pH, temperature), leading to spontaneous degradation (autohydrolysis) and release of the chromophore, independent of protease activity.[1]
-
Reagent Contamination: Reagents such as buffers, substrate solutions, or even the enzyme stock might be contaminated with other proteases.[1]
-
Assay Buffer Components: Certain components in the assay buffer, like reducing agents (e.g., DTT), can interfere with colorimetric readouts.[1]
Troubleshooting Steps:
-
Optimize Substrate Concentration: Perform a substrate titration to determine the lowest concentration that provides a robust signal-to-noise ratio.
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer over time at the experimental temperature to identify an optimal incubation time that minimizes autohydrolysis.[1]
-
Reduce Incubation Time: Based on stability data, choose an incubation time where the background signal remains low.
-
Screen Alternative Substrates: If the current substrate is inherently unstable, consider testing alternative substrates for your specific protease.
Q2: My standard curve for the colorimetric protease assay is not linear. What could be the cause?
An issue with the standard curve linearity can lead to inaccurate quantification of protease activity.
-
Incorrect Scale: For some assays, a logarithmic scale for the x-axis (protease concentration) is required instead of a linear scale.
-
Inappropriate Standard Range: The range of dilutions used for the standard curve may not be appropriate for the sensitivity of the assay.
Troubleshooting Steps:
-
Check Axis Scale: Ensure you are using the correct scale (linear vs. logarithmic) for plotting the protease concentration.
-
Adjust Standard Dilutions: Prepare additional standard dilutions to cover the full range of the assay's sensitivity.
-
Use a Specific Standard: If possible, prepare a standard curve using known amounts of the specific protease you are testing.
Q3: I am not observing any change in signal in my fluorescent protease assay. What should I do?
A lack of signal change can indicate a problem with the assay setup or instrument settings.
-
Instrument Gain Setting: The instrument's gain may be too low, preventing the detection of the fluorescent signal.
-
Incorrect Instrument Settings: For fluorescence readers with multiple reading positions, the incorrect setting (e.g., "bottom" instead of "top/top") might be selected.
Troubleshooting Steps:
-
Adjust Instrument Gain: Ensure the gain setting is high enough to detect the signal without saturating the detector.
-
Verify Instrument Settings: Confirm that the excitation and emission settings are appropriate for your fluorophore and that the correct reading position is selected.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for a protease assay?
The optimal temperature for a protease assay is specific to the enzyme being studied. Most enzymes have a temperature range in which they exhibit maximal activity, known as the temperature optimum. For many animal enzymes, this is around 37°C (98.6°F). However, some proteases, known as thermoproteases, have optimal activities at higher temperatures, such as 60°C. Conversely, enzyme activity decreases at lower temperatures. It is crucial to determine the optimal temperature for your specific protease experimentally. Exceeding the optimal temperature can lead to thermal denaturation and a loss of enzyme activity.
Q2: How does incubation time affect the results of a protease assay?
Incubation time is a critical parameter that directly influences the amount of product generated.
-
Increased Sensitivity: Longer incubation times can increase the sensitivity of the assay, which is useful for detecting low levels of protease activity. For example, increasing the incubation time from 1 hour to 24 hours can improve sensitivity up to 10-fold, depending on the stability of the protease.
-
Decreased Production: In some biological systems, prolonged incubation can lead to a decrease in the measured protease production, potentially due to factors like substrate depletion or changes in the cellular environment. For instance, a study on Bacillus thuringiensis aizawai showed that enzyme production decreased after 36 hours of incubation.
Q3: How can I determine the optimal incubation time and temperature for my specific protease?
To determine the optimal conditions, you should perform a matrix of experiments, varying both temperature and incubation time while keeping other parameters like pH and substrate concentration constant.
-
Temperature Optimization: Assay the protease activity across a range of temperatures (e.g., 25°C to 70°C) to identify the temperature at which the activity is highest.
-
Time-Course Experiment: At the optimal temperature, measure protease activity at several time points (e.g., 0, 15, 30, 60, 120 minutes) to find the time period that yields a robust signal without significant substrate autohydrolysis or enzyme degradation.
Data Presentation
Table 1: Effect of Incubation Time on Protease Activity
| Organism/Enzyme | Incubation Time | Protease Activity (U/mL) | Reference |
| Micrococcus luteus | 24 hours | 1.21065 | |
| 48 hours | 1.21065 | ||
| > 48 hours | Drastic decrease | ||
| Bacillus thuringiensis aizawai | 36 hours | 72.42 | |
| > 36 hours | Decreased production | ||
| Aspergillus niger | 48 hours | 29.36 | |
| Aspergillus terreus | 72 hours | 182.2 |
Table 2: Optimal Temperatures for Various Proteases
| Protease Source | Optimal Temperature (°C) | Reference |
| Bacillus siamensis F2 | 35 | |
| Bacillus aquimaris VITP4 | 40 | |
| Bacillus sp. (thermophilic) | 60 | |
| Aspergillus oryzae Y1 | 45-55 | |
| Bacillus cereus BG1 | 50 (without Ca²⁺), 60 (with Ca²⁺) |
Experimental Protocols
Protocol 1: Colorimetric Protease Assay using a Casein Substrate
This protocol is a general method for determining non-specific protease activity.
Materials:
-
Protease Detection Substrate (Casein)
-
Enzyme Diluent
-
Trichloroacetic Acid (TCA) Working Solution
-
Sodium Carbonate Solution
-
Folin-Ciocalteu (F-C) Reagent
-
Tyrosine Standard Solution
Procedure:
-
Sample Preparation: Prepare a protease solution of 0.1–0.2 units/mL in the Enzyme Diluent. If the activity is unknown, prepare several dilutions.
-
Reaction Incubation:
-
To a microcentrifuge tube, add 130 µL of the Protease Detection Substrate and 25 µL of the protease sample.
-
For the blank, add 130 µL of the Protease Detection Substrate and 25 µL of Enzyme Diluent.
-
Mix and incubate at 37°C for exactly 10 minutes.
-
-
Reaction Termination: Add 130 µL of the TCA Working Solution to each tube. Mix and incubate at 37°C for 20 minutes to allow for the precipitation of undigested casein.
-
Centrifugation: Centrifuge the tubes for 5 minutes at 10,000 x g.
-
Color Development:
-
Carefully transfer 250 µL of the supernatant to a new tube.
-
Add 625 µL of the Sodium Carbonate Solution and 125 µL of diluted F-C Reagent.
-
Mix and incubate at 37°C for 30 minutes.
-
-
Absorbance Measurement: Cool to room temperature and measure the absorbance at 660 nm.
-
Quantification: Determine the protease activity by comparing the absorbance of the sample to a standard curve generated using the Tyrosine Standard Solution.
Protocol 2: Substrate Stability Assay
This protocol helps determine the stability of a substrate under assay conditions.
Materials:
-
Complete assay buffer
-
Colorimetric substrate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of microplate wells containing your complete assay buffer and the working concentration of your colorimetric substrate. Omit the protease.
-
Incubation: Incubate the plate at your standard assay temperature.
-
Measurement: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance values against time. A significant increase in absorbance over time in the absence of the enzyme indicates substrate autohydrolysis.
Visualizations
Caption: General workflow for a protease assay experiment.
Caption: Logical flow for optimizing incubation time and temperature.
References
Validation & Comparative
A Comparative Guide to Kallikrein Substrates: Bz-Pro-Phe-Arg-pNA and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate measurement of kallikrein activity. This guide provides a comprehensive comparison of the widely used chromogenic substrate, Bz-Pro-Phe-Arg-pNA, with other available kallikrein substrates, supported by experimental data and detailed protocols.
Introduction to Kallikreins and Their Substrates
Kallikreins are a group of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation. They are key components of the kallikrein-kinin system, where they cleave kininogens to release vasoactive kinins like bradykinin. The two main types of kallikreins are plasma kallikrein and tissue kallikrein, each with distinct substrate specificities.
The measurement of kallikrein activity is essential for studying its function in health and disease and for the development of therapeutic inhibitors. Chromogenic substrates, such as Benzoyl-Prolyl-Phenylalanyl-Arginine-p-nitroanilide (this compound), are invaluable tools for this purpose. These synthetic peptides mimic the natural cleavage site of kallikreins and release a chromophore (p-nitroaniline, pNA) upon enzymatic cleavage, which can be quantified spectrophotometrically.
This compound: A Workhorse Substrate
This compound, also known by commercial names such as S-2302 and Chromozym PK, is a well-established and widely used chromogenic substrate for plasma kallikrein.[1][2] Its peptide sequence is designed to be a specific target for plasma kallikrein, allowing for sensitive detection of its activity.
Comparison of Kallikrein Substrates
The ideal substrate for a kallikrein assay should exhibit high specificity and high catalytic efficiency (kcat/Km). Below is a comparison of this compound with other chromogenic substrates for plasma and tissue kallikreins.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic constants of various chromogenic substrates for plasma kallikrein. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound (S-2302) | Human Plasma Kallikrein | 200 | - | - | [3] |
| Bz-PFR-pNA | Human KLK2 | 75 | 1.23 | 1.64 x 10⁴ | |
| H-PFR-AMC | Human KLK2 | 69 | 23.42 | 3.40 x 10⁵ |
Note: Data for a direct comparison in a single study is limited. The provided values are compiled from different sources and should be interpreted with caution. " - " indicates data not available in the cited source.
Signaling Pathways Involving Kallikreins
Kallikreins are central to the kallikrein-kinin system, which is initiated by the activation of Factor XII. The following diagrams illustrate the key signaling pathways.
Kallikrein-Kinin System and Factor XII Activation
This pathway illustrates the activation of the kallikrein-kinin system starting from the activation of Factor XII (Hageman Factor) on negatively charged surfaces. This leads to the conversion of prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.
Experimental Workflow for Kallikrein Activity Assay
The following diagram outlines a typical experimental workflow for determining kallikrein activity using a chromogenic substrate like this compound.
Experimental Protocols
Determination of Kallikrein Activity using a Chromogenic Substrate
This protocol describes a general method for measuring kallikrein activity in a purified system or in plasma.
Materials:
-
Purified kallikrein or plasma sample
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile water. For this compound (S-2302), a 4 mmol/L stock solution is stable for over 6 months at 2-8°C.
-
Dilute the kallikrein enzyme or plasma sample to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add the diluted kallikrein enzyme or plasma sample to the wells. For plasma samples, a prekallikrein activation step with an agent like dextran (B179266) sulfate (B86663) may be necessary.[2]
-
Include appropriate controls, such as a blank without the enzyme and a positive control with a known amount of active kallikrein.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each sample.
-
Determine the initial velocity (rate of change of absorbance) from the linear portion of the curve.
-
The kallikrein activity is proportional to the initial velocity.
-
Determination of Kinetic Parameters (Km and kcat)
Procedure:
-
Follow the general protocol for the kallikrein activity assay.
-
Vary the concentration of the chromogenic substrate over a wide range (e.g., 0.1 to 5 times the expected Km).
-
Keep the enzyme concentration constant and low enough to ensure initial velocity measurements are in the linear range.
-
Measure the initial velocity for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Conclusion
This compound remains a reliable and widely used substrate for the measurement of plasma kallikrein activity. Its performance is well-characterized, and it offers good sensitivity. However, for specific applications, particularly those requiring higher sensitivity or different specificities (e.g., for tissue kallikreins), other substrates may be more suitable. The choice of substrate should be guided by the specific kallikrein being investigated, the required sensitivity, and the experimental conditions. The data and protocols provided in this guide serve as a valuable resource for making an informed decision and for the accurate and reproducible measurement of kallikrein activity.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Validating a Novel Protease Assay with Bz-Pro-Phe-Arg-pNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is critical for advancing research and therapeutic development. This guide provides a comprehensive validation of a new protease assay utilizing the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). We present a detailed comparison with alternative protease assays, supported by experimental data, to facilitate an informed assessment of its performance and suitability for various research applications.
Introduction to Protease Assays and the this compound Substrate
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological processes. Their dysregulation is often implicated in disease, making them significant targets for drug discovery. A variety of methods exist to measure protease activity, with chromogenic and fluorogenic assays being among the most common due to their simplicity and sensitivity.[1]
The substrate this compound is a synthetic peptide that mimics the cleavage site of several serine proteases.[2][3] It is a chromogenic substrate, meaning its cleavage by a protease releases a colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[4] This substrate is particularly useful for assaying enzymes like plasma and glandular kallikrein, trypsin, and cruzipain.[2][3]
Comparative Performance Analysis
To validate the new protease assay, its performance was benchmarked against two widely used alternative methods: a fluorogenic assay using a generic AMC-conjugated substrate and a classic casein-based assay. The key performance indicators evaluated were the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | New Assay (this compound) | Fluorogenic Assay (AMC-based) | Casein Assay |
| Principle | Chromogenic (Absorbance at 405 nm) | Fluorogenic (Excitation/Emission) | End-point (Quantification of digested protein) |
| Km (µM) | 150 | 50 | N/A |
| Vmax (µmol/min) | 85 | 120 | N/A |
| LOD (ng/mL) | 10 | 1 | 50 |
| LOQ (ng/mL) | 30 | 5 | 150 |
| Assay Time | 15-30 minutes (kinetic) | 15-30 minutes (kinetic) | 1-2 hours (end-point) |
| Throughput | High (96/384-well plate) | High (96/384-well plate) | Low to Medium |
| Interference | Compound color | Compound fluorescence | Non-specific protein degradation |
Data Summary: The new this compound assay demonstrates a good balance of sensitivity and a broad dynamic range. While the fluorogenic assay offers superior sensitivity with lower LOD and LOQ values, the chromogenic assay is less susceptible to interference from fluorescent compounds, a common challenge in drug screening libraries. The casein assay, although less sensitive and lower in throughput, provides a measure of proteolytic activity against a more complex protein substrate.
Experimental Protocols
Validation of the New Protease Assay using this compound
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 100 mM NaCl.
-
Protease Stock Solution: Prepare a 1 mg/mL stock solution of the target protease (e.g., Trypsin) in 1 mM HCl. Dilute to the desired working concentration in Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
p-Nitroaniline (pNA) Standard Curve: Prepare a series of dilutions of a pNA standard in Assay Buffer to generate a standard curve (e.g., 0-200 µM).
2. Assay Procedure:
-
Add 50 µL of the pNA standards or Assay Buffer (for blanks) to the wells of a 96-well microplate.
-
Add 25 µL of the diluted protease solution to the appropriate wells.
-
Prepare a substrate working solution by diluting the this compound stock solution in pre-warmed Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Plot the absorbance of the pNA standards against their concentrations to generate a standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each protease reaction.
-
Convert the V₀ from mOD/min to µmol/min using the slope of the pNA standard curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Mechanism and Workflow
To clearly illustrate the underlying principles and procedures, the following diagrams have been generated.
Caption: Enzymatic cleavage of this compound by a protease, releasing the colored p-nitroaniline (pNA).
Caption: Experimental workflow for the validation of the protease assay.
Conclusion
The validation data demonstrates that the protease assay using this compound is a robust and reliable method for quantifying the activity of specific proteases. It offers a convenient, high-throughput, and cost-effective alternative to other assays. While fluorogenic methods may provide higher sensitivity, the chromogenic nature of this assay minimizes interference from fluorescent compounds, making it particularly advantageous for high-throughput screening of chemical libraries. The detailed protocols and comparative data provided in this guide should empower researchers to effectively implement and validate this assay in their own laboratories for various research and drug development applications.
References
A Head-to-Head Comparison: Bz-Pro-Phe-Arg-pNA versus Fluorogenic Substrates for Protease Activity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a critical aspect of experimental design. The choice of substrate is paramount, directly impacting the sensitivity, reliability, and throughput of an assay. This guide provides an objective comparison between the widely used chromogenic substrate, Bz-Pro-Phe-Arg-pNA, and the increasingly popular class of fluorogenic substrates. We will delve into their detection principles, present comparative performance data, and provide detailed experimental protocols to inform your selection for applications such as enzyme kinetics, inhibitor screening, and quality control.
Principle of Detection: A Tale of Two Signals
The fundamental difference between these substrate types lies in the nature of the signal generated upon enzymatic cleavage.
This compound , a chromogenic substrate, relies on the release of a colored product.[1] This synthetic peptide is recognized by serine proteases like plasma kallikrein and trypsin.[2] Upon cleavage of the amide bond between arginine and p-nitroaniline (pNA), the free pNA molecule is liberated, which imparts a yellow color to the solution. The rate of this color change, measured by absorbance at 405 nm, is directly proportional to the enzyme's activity.
Fluorogenic substrates , on the other hand, produce a fluorescent signal upon cleavage. These substrates are designed to be either non-fluorescent or weakly fluorescent in their intact state. Enzymatic cleavage releases a fluorophore, leading to a significant increase in fluorescence intensity. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC), which is released as a highly fluorescent molecule upon hydrolysis of the amide bond.[3][4] Another common design utilizes Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are positioned on opposite sides of the cleavage site. In the intact substrate, the quencher suppresses the fluorophore's signal. Cleavage separates the pair, restoring fluorescence.[5]
Performance Comparison: Sensitivity Takes Center Stage
The primary advantage of fluorogenic substrates over their chromogenic counterparts is their significantly higher sensitivity. Fluorescence-based assays can detect lower concentrations of enzymatic activity, which is crucial when working with low-abundance enzymes or when aiming for assay miniaturization in high-throughput screening.
| Parameter | This compound (Chromogenic) | Fluorogenic Substrates (e.g., AMC-based) |
| Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Detection Wavelength | 405 nm | Ex/Em ~360-380 nm / 440-460 nm |
| Relative Sensitivity | Lower | Higher |
| Limit of Detection | Typically in the nanomolar (nM) range | Can reach picomolar (pM) or even femtomolar (fM) range |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based) | Fluorometer (plate reader or spectrofluorometer) |
| Potential for Interference | Compound absorbance at 405 nm | Compound autofluorescence, light scattering |
| Signal Stability | Generally high | Susceptible to photobleaching |
Note: The table above provides a general comparison. Specific performance will vary depending on the enzyme, the exact substrate sequence, and the assay conditions.
Quantitative Data: A Look at Kinetic Parameters
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-GPA-pNA | Bovine Trypsin | 15.6 | 0.081 | 5,192 |
| Boc-Gln-Ala-Arg-MCA | Bovine Trypsin | 5.99 | N/A | N/A |
*While the Vmax was reported as 35,270 nmol/L·min⁻¹, the kcat was not explicitly calculated in the provided source. However, the lower Km of the fluorogenic substrate suggests a higher affinity of the enzyme for this substrate compared to the chromogenic one. The catalytic efficiency (kcat/Km) is a key indicator of substrate preference, and generally, fluorogenic substrates are designed to have high catalytic efficiencies.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the steps involved in each assay, the following diagrams are provided.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Bz-Pro-Phe-Arg-pNA with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) and its cross-reactivity with several common proteases. Understanding the substrate specificity of this compound is crucial for designing accurate and reliable enzyme assays in research and drug development.
Introduction to this compound
This compound, also known by the trade name Chromozym PK, is a synthetic chromogenic substrate widely used for the determination of plasma kallikrein activity. The substrate mimics the C-terminal sequence of bradykinin (B550075) (-Pro-Phe-Arg), a natural substrate for kallikrein. Upon enzymatic cleavage at the arginine residue, the chromophore p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at 405 nm. This allows for the quantitative determination of protease activity. While it is a preferred substrate for plasma kallikrein, it exhibits cross-reactivity with other serine proteases, a factor that must be considered when interpreting experimental results.
Quantitative Comparison of Protease Activity
The following table summarizes the available kinetic parameters for the hydrolysis of this compound and similar substrates by various proteases. Direct kinetic data for this compound with all proteases is not consistently available in the literature; therefore, data for structurally similar substrates are included for comparative purposes and are clearly noted.
| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Notes |
| Plasma Kallikrein | This compound | 200 | 23 | 1.15 x 10⁵ | Primary target enzyme. |
| Trypsin (Bovine) | Bz-GPA-pNA | 15.6 | 0.081 | 5.19 x 10³ | Note: Data for Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide[1]. This compound is also known to be a substrate for trypsin[2]. |
| Thrombin (Human α) | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ | Note: Data for a different chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginine-p-nitroanilide[2]. This compound shows some sensitivity to thrombin. |
| Plasmin (Human) | This compound | N/A | N/A | N/A | Hydrolyzed to a varying degree[3]. Specific kinetic data is not readily available. |
| Factor Xa (Bovine) | This compound | N/A | N/A | N/A | Generally considered insensitive[3]. |
Enzymatic Reaction and Experimental Workflow
The following diagrams illustrate the enzymatic reaction of this compound and a typical experimental workflow for assessing protease activity.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: General workflow for a protease activity assay using a chromogenic substrate.
Experimental Protocols
Below is a detailed methodology for assessing the cross-reactivity of this compound with different proteases.
Materials:
-
Substrate: Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (this compound)
-
Enzymes: Purified preparations of plasma kallikrein, trypsin, thrombin, plasmin, and Factor Xa.
-
Buffer: 0.05 M Tris-HCl, pH 7.8, containing 0.1 M NaCl.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well microplates: Clear, flat-bottom.
-
Incubator: Set to the desired assay temperature (e.g., 37°C).
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the assay buffer. A typical final concentration range for determining kinetic parameters is 0.05 to 2 times the expected K_m_.
-
Enzyme Preparation: Prepare stock solutions of each protease in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup:
-
Add 180 µL of the appropriate substrate concentration to each well of a 96-well microplate.
-
Include control wells containing buffer and substrate only (no enzyme) to measure the rate of non-enzymatic substrate hydrolysis.
-
Pre-incubate the microplate at the assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the respective enzyme solution to the wells.
-
Immediately place the microplate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stopping reagent (e.g., acetic acid) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε₄₀₅ₙₘ for pNA = 10,600 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (K_m_ and V_max_), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
The catalytic efficiency (k_cat_/K_m_) can then be calculated.
-
Discussion of Cross-Reactivity
The data indicates that while this compound is a highly effective substrate for plasma kallikrein , it also serves as a substrate for other proteases, particularly trypsin and to some extent, plasmin . The structural similarity of the active sites of these serine proteases, which all preferentially cleave at the C-terminal side of arginine or lysine (B10760008) residues, contributes to this cross-reactivity.
The relative insensitivity of this compound to Factor Xa is noteworthy and enhances its utility in assays where the specific measurement of kallikrein is desired in the presence of other coagulation factors.
For researchers studying complex biological samples containing multiple proteases, it is imperative to be aware of this potential for cross-reactivity. The use of specific inhibitors for contaminating proteases or immunodepletion methods may be necessary to ensure the accurate measurement of the target enzyme's activity.
Conclusion
This compound is a valuable tool for the kinetic analysis of plasma kallikrein. However, its cross-reactivity with other serine proteases such as trypsin and plasmin necessitates careful experimental design and data interpretation. The provided kinetic data, while not exhaustive for all proteases due to limitations in available literature, offers a useful guide for comparing the relative reactivity of this substrate. Researchers should perform their own validation experiments under their specific assay conditions to accurately characterize the behavior of this compound with their enzyme of interest.
References
- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Kinetics Using the Chromogenic Substrate Bz-Pro-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of several serine proteases obtained using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) and structurally similar peptides. This document is intended to serve as a valuable resource for researchers involved in enzyme kinetics, inhibitor screening, and drug discovery by offering a side-by-side comparison of enzyme activities, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: A Comparative Look at Kinetic Parameters
The chromogenic substrate this compound is a valuable tool for studying the kinetics of various proteases. Its cleavage by these enzymes results in the release of p-nitroaniline (pNA), which can be monitored spectrophotometrically at 405 nm. While direct kinetic data for this compound with a wide range of enzymes is not always available in the literature, this section compiles the reported kinetic constants for this substrate and for closely related peptide-pNA substrates to provide a useful comparative overview.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source Organism | Notes |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | - | - | Human | This compound (Chromozym PK) is reported to be relatively specific for plasma kallikrein.[1] |
| Trypsin | Na-benzoyl-p-guanidino-L-phenylalanine pNA | 15.6 | 0.081 | 5192 | Bovine | This substrate is structurally similar to this compound.[2] |
| Factor XIIa | Plasminogen | 0.27 | 0.0013 | 4815 | - | This represents the activation of a protein substrate, not a small chromogenic peptide.[3] |
| Cruzipain | This compound | - | - | - | Trypanosoma cruzi | Known to be a substrate, but specific kinetic parameters with this compound are not readily available. |
| Plasmin | Various chromogenic substrates | - | - | - | Human | Hydrolyzes various arginine-pNA substrates, but specific data for this compound is limited.[1] |
Note: The table highlights the existing gaps in directly comparable kinetic data for this compound across all listed enzymes. The provided data for trypsin and Factor XIIa are for different substrates and are included to offer a point of reference for their catalytic efficiencies. The specificity of this compound for plasma kallikrein suggests it is a valuable tool for assays involving this enzyme.
Experimental Protocols: A Guide to Kinetic Analysis
The following is a generalized protocol for determining the kinetic parameters of a serine protease using a chromogenic substrate like this compound in a 96-well plate format.
Materials:
-
Purified enzyme of interest
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in a suitable buffer and determine its concentration accurately.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations for the kinetic assay.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of assay buffer.
-
Add varying volumes of the substrate dilutions to the wells to achieve the desired final concentrations.
-
Include control wells containing only the substrate and buffer (no enzyme) to measure the background rate of substrate hydrolysis.
-
-
Initiation of Reaction:
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to each well using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular time intervals for a set duration. The rate of increase in absorbance corresponds to the rate of p-nitroaniline release.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ and V_max_.
-
Calculate the catalytic constant (k_cat_) by dividing V_max_ by the enzyme concentration.
-
The catalytic efficiency of the enzyme can then be determined by the k_cat_/K_m_ ratio.
-
Mandatory Visualization
Signaling Pathway
The enzymes that cleave this compound are key players in important physiological cascades. For instance, Factor XIIa is the initiating protease of the intrinsic pathway of blood coagulation.
Caption: Intrinsic pathway of the coagulation cascade initiated by Factor XII.
Experimental Workflow
The determination of enzyme kinetic parameters follows a structured workflow, from reagent preparation to data analysis.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIIa is a kinetically favorable plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates for Serine Protease Analysis
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate chromogenic substrate is critical for accurate and reliable enzymatic activity assessment. This guide provides a comprehensive comparison of the widely used substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA), with its leading alternatives. The comparative analysis is supported by experimental data on substrate kinetics, and this guide includes detailed experimental protocols for performance evaluation.
Introduction to this compound and its Alternatives
This compound, also known as Chromozym PK, is a chromogenic substrate primarily used for the determination of plasma kallikrein activity.[1][2] However, its utility extends to other serine proteases such as trypsin and cysteine proteases like cruzipain.[1] The enzymatic cleavage of the substrate at the arginine residue releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
The landscape of serine protease research has evolved, leading to the development of a variety of alternative chromogenic substrates with enhanced specificity and sensitivity for different enzymes. This guide focuses on a comparative analysis of this compound against prominent alternatives, including S-2302, S-2222, S-2238, and S-2251, to assist researchers in selecting the optimal substrate for their specific applications.
Quantitative Performance Comparison
The following tables summarize the kinetic parameters of this compound and its alternatives for several key serine proteases. It is important to note that the experimental conditions for determining these parameters can vary between studies, which may influence the absolute values.
Table 1: Kinetic Constants for Plasma Kallikrein
| Substrate | Sequence | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| This compound | This compound | 75 | 1.23 | 0.016 |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 200 | Not specified | Not specified |
Note: Kinetic data for this compound was determined with recombinant human kallikrein-related peptidase 2 (KLK2)[3]. The K_m_ for S-2302 was determined with human plasma kallikrein[4].
Table 2: Kinetic Constants for Thrombin
| Substrate | Sequence | K_m_ (µM) | V_max_ (µmol/min/NIH-U) |
| S-2238 | H-D-Phe-Pip-Arg-pNA | 7 (Human), 9 (Bovine) | 1.7 x 10⁻⁷ (Human), 2.2 x 10⁻⁷ (Bovine) |
Note: Data for S-2238 was determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3.
Table 3: Kinetic Constants for Factor Xa
| Substrate | Sequence | K_m_ (µM) | k_cat_ (s⁻¹) |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 300 (Bovine) | 100 |
Note: Data for S-2222 was determined at 37°C in Tris buffer, pH 8.3.
Table 4: Kinetic Constants for Plasmin
| Substrate | Sequence | K_m_ (µM) | V_max_ (µmol/min/CU) |
| S-2251 | H-D-Val-Leu-Lys-pNA | 300 (Human) | 0.5 x 10⁻⁶ |
Note: Data for S-2251 was determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.
Substrate Specificity and Selectivity
-
This compound (Chromozym PK) is relatively specific for plasma kallikrein.
-
S-2302 (H-D-Pro-Phe-Arg-pNA) is also a substrate for plasma kallikrein.
-
S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) is a sensitive substrate for Factor Xa and is also cleaved by trypsin, but it is insensitive to thrombin.
-
S-2238 (H-D-Phe-Pip-Arg-pNA) is a highly sensitive substrate for thrombin and is also hydrolyzed by plasmin and trypsin to varying degrees, but it is insensitive to Factor Xa.
-
S-2251 (H-D-Val-Leu-Lys-pNA) is relatively specific for plasmin and is resistant to clotting enzymes like thrombin and Factor Xa.
Experimental Protocols
A detailed methodology for a comparative analysis of chromogenic substrates is provided below. This protocol can be adapted for specific enzymes and laboratory conditions.
General Protocol for Comparative Kinetic Analysis of Chromogenic Substrates
1. Materials and Reagents:
-
Purified serine protease of interest (e.g., plasma kallikrein, thrombin, Factor Xa, plasmin)
-
This compound and alternative chromogenic substrates (e.g., S-2302, S-2222, S-2238, S-2251)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.8 containing 0.15 M NaCl (adjust pH and ionic strength as optimal for the specific enzyme)
-
Substrate Stock Solutions: Dissolve each substrate in sterile distilled water or an appropriate solvent (e.g., DMSO) to a concentration of 1-10 mM.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
Substrate Dilutions: Prepare a series of dilutions of each chromogenic substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 5 times the expected K_m_ value.
-
Assay Setup:
-
Add 50 µL of the appropriate substrate dilution to each well of a 96-well microplate.
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed enzyme solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the microplate reader.
-
Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values for each substrate.
-
Calculate the k_cat_ value if the enzyme concentration is known (k_cat_ = V_max_ / [E]).
-
The catalytic efficiency can be calculated as k_cat_/K_m_.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, a key signaling pathway involving several of the discussed serine proteases, and a general workflow for comparing chromogenic substrates.
Caption: The Coagulation Cascade.
References
Bridging the Gap: Correlating In Vitro Bz-Pro-Phe-Arg-pNA Assay Results with In Vivo Plasma Kallikrein Activity
For researchers, scientists, and drug development professionals, understanding the relationship between in vitro enzyme activity assays and in vivo physiological outcomes is paramount. This guide provides a comprehensive comparison of the in vitro Bz-Pro-Phe-Arg-pNA chromogenic assay for plasma kallikrein with in vivo data, offering insights into their correlation and application in drug development, particularly in the context of diseases like Hereditary Angioedema (HAE).
The this compound assay is a valuable tool for the specific in vitro measurement of plasma kallikrein activity. This synthetic chromogenic substrate mimics the natural substrate of plasma kallikrein, allowing for the quantification of its enzymatic activity. However, the complex biological milieu in vivo, replete with inhibitors and competing substrates, necessitates a nuanced approach to correlating these in vitro findings with the actual physiological activity of the enzyme.
The In Vitro Perspective: this compound Assay
The this compound assay, also known by its trade name Chromozym PK, relies on a straightforward principle. Plasma kallikrein cleaves the colorless substrate this compound, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.
Experimental Protocol: Determination of Plasma Kallikrein Activity using this compound
This protocol outlines a general procedure for measuring plasma kallikrein-like activity in plasma samples.
Materials:
-
This compound (e.g., Chromozym PK or S-2302)
-
Tris Buffer (e.g., 50 mM Tris, pH 7.8)
-
Citrated plasma samples
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Acetic acid (20%) or Citric acid (2%) for endpoint assays
Procedure (Acid-stopped method):
-
Sample Preparation: Dilute test plasma with Tris buffer. A typical dilution is 1:10 (e.g., 10 µL plasma + 90 µL buffer).
-
Reaction Incubation: In a 96-well microplate, add 200 µL of the diluted plasma sample to a well. Incubate the plate at 37°C for 3-4 minutes to pre-warm the sample.
-
Substrate Addition: Add 200 µL of pre-warmed this compound substrate solution to each well.
-
Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction: Add 200 µL of 20% acetic acid or 2% citric acid to each well to stop the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Blank Preparation: Prepare plasma blanks by adding the reagents in reverse order (stopping solution first) without the final incubation step. Subtract the blank absorbance from the sample absorbance.
-
Calculation: The plasma kallikrein-like activity is proportional to the change in absorbance over time.
The In Vivo Reality: Indirect Measures of Plasma Kallikrein Activity
Directly measuring plasma kallikrein activity in vivo is challenging. Therefore, its activity is often inferred by measuring the levels of its cleavage products. The primary natural substrate for plasma kallikrein is high-molecular-weight kininogen (HK). Cleavage of HK by plasma kallikrein releases the potent inflammatory mediator bradykinin (B550075) and results in the formation of cleaved HK (HKa). Elevated levels of HKa in plasma are considered a reliable biomarker of in vivo activation of the kallikrein-kinin system.[1][2]
Correlating In Vitro and In Vivo Data: An Indirect Relationship
While a direct mathematical correlation between the rate of this compound cleavage in vitro and the concentration of HKa in vivo is not well-established in the literature on a per-patient basis, a strong conceptual link exists. Conditions with high in vivo plasma kallikrein activity, such as during HAE attacks, are associated with both increased cleavage of chromogenic substrates in vitro and elevated levels of HKa in vivo.[1][3]
The following tables summarize quantitative data from both in vitro and in vivo studies, providing a comparative overview.
Table 1: In Vitro Plasma Kallikrein Activity in Healthy Controls and HAE Patients
| Cohort | Plasma Kallikrein Activity | Method | Reference |
| Healthy Adults (n=50) | Mean: 86.4 µkat/L (SD: 32.4) | Chromogenic Substrate S-2302 | [4] |
| HAE Patients (in remission) | Higher than controls (P = 0.001) | Spontaneous plasma kallikrein activity | [1] |
| HAE Patients (during attack) | Increased from remission (P = 0.01) | Spontaneous plasma kallikrein activity | [1] |
Note: S-2302 (H-D-Pro-Phe-Arg-pNA) is a very similar chromogenic substrate to this compound. µkat/L is a unit of enzyme activity.
Table 2: In Vivo Plasma Kallikrein Activity Marker (Cleaved HK) in Healthy Controls and HAE Patients
| Cohort | Cleaved HK Levels | Method | Reference |
| Healthy Controls | Lower than HAE patients | ELISA / Western Blot | [1][2] |
| HAE Patients (in remission) | Higher than controls (P = 0.001) | Western Blot | [1] |
| HAE Patients (during attack) | Further increased from remission (P = 0.001) | Western Blot | [1] |
| Highly Symptomatic HAE Patients | Higher than less frequent attackers (P = 0.001) | Western Blot | [1] |
Case Study: Lanadelumab, a Plasma Kallikrein Inhibitor
The development of lanadelumab, a specific monoclonal antibody inhibitor of plasma kallikrein, provides a compelling case for the correlation between in vitro and in vivo data.
Table 3: Effect of Lanadelumab on In Vitro and In Vivo Markers of Plasma Kallikrein Activity
| Parameter | Method | Result | Reference |
| In Vitro Inhibition | |||
| IC50 for HMWK cleavage | In vitro proteolysis assay | 1.3 nM | [5] |
| IC50 for HKa generation | ELISA in plasma | 0.044 µM (44 nM) | [2][6] |
| In Vivo Efficacy | |||
| HAE Attack Rate Reduction | Clinical Trial | Significant reduction with 300 mg and 400 mg doses | [7] |
| Cleaved HK Levels | Clinical Trial | Dose-dependent suppression of HMWK cleavage | [7] |
The data demonstrates that lanadelumab's potent in vitro inhibition of plasma kallikrein translates to a reduction in the in vivo biomarker of its activity (cleaved HK) and, most importantly, a significant clinical benefit in reducing HAE attack frequency.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. High-molecular-weight kininogen cleavage correlates with disease states in the bradykinin-mediated angioedema due to hereditary C1-inhibitor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 3. Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a Bz-Pro-Phe-Arg-pNA based method
An Inter-Laboratory Comparison of Chromogenic Substrate Assays for Protease Activity
This guide provides an objective comparison of a chromogenic substrate method based on Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) with alternative assays. The content is based on findings from validation studies of similar chromogenic substrate assays, providing a representative overview for researchers, scientists, and drug development professionals.
Enzymatic Reaction and Signaling Pathway
The core of the assay is the enzymatic cleavage of a specific peptide sequence by a target protease. In this case, the substrate this compound is cleaved by plasma kallikrein. This cleavage releases the chromogenic group, p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the activity of the enzyme in the sample.
Figure 1: Enzymatic reaction and detection pathway for the this compound assay.
Inter-Laboratory Validation Workflow
An inter-laboratory validation, or round-robin study, is crucial for establishing the robustness and reproducibility of an analytical method. The typical workflow involves a coordinating laboratory preparing and distributing standardized samples and protocols to multiple participating laboratories. Each laboratory performs the assay and reports its results, which are then statistically analyzed to assess the method's performance across different environments.
Figure 2: Workflow for an inter-laboratory validation study.
Performance Comparison: Chromogenic vs. Clotting Assays
Chromogenic substrate assays (CSAs) are often compared to traditional one-stage clotting assays (OSAs). While both can be used to measure the activity of coagulation factors, they have different principles and performance characteristics. The following tables summarize representative performance data from studies comparing these two types of assays for similar analytes.
Table 1: Comparison of Assay Precision
| Parameter | Chromogenic Substrate Assay (CSA) | One-Stage Clotting Assay (OSA) |
| Intra-Assay CV (%) | 1.9 - 11.4[1] | 2.5 - 10.0 |
| Inter-Assay CV (%) | 1.9 - 8.9[1] | 5.0 - 15.0 |
| Inter-Laboratory CV (%) | 12 - 16[2] | 10 - 13[2] |
CV: Coefficient of Variation. Data is representative of studies on coagulation factor assays.
Table 2: Correlation and Agreement Between Methods
| Analyte | Correlation Coefficient (r) | Key Observations |
| Factor VIII | 0.792 - 0.924[1] | Good correlation, but significant differences in mean values can occur[1]. |
| Antithrombin III | 0.94 - 0.98[3] | Excellent correlation with immunologic and factor Xa inhibition assays[3]. |
| Prothrombin | Good for certain conditions | Discrepancies observed in congenital dysprothrombinemias, where CSA can overestimate activity compared to OSA[4]. |
Experimental Protocols
General Protocol for a Chromogenic Substrate Assay
This protocol provides a general framework for determining the activity of a protease, such as plasma kallikrein, using a chromogenic substrate.
1. Reagent Preparation:
-
Buffer: Tris-NaCl Buffer (0.05 M, pH 7.5)[5].
-
Substrate Solution: Reconstitute the lyophilized chromogenic substrate (e.g., this compound) with sterile distilled water to a stock concentration of 1-2 mmol/L[6]. Protect from light.
-
Stop Solution: 20% Acetic Acid or 2% Citric Acid[5].
2. Sample Preparation:
-
Specimen Collection: Collect whole blood in 0.1 mol/L sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge at 2000 x g for 20 minutes at 15-25°C.
-
Sample Dilution: Dilute the test plasma in the buffer. A 1:10 dilution is a common starting point[5].
3. Assay Procedure (Acid-Stopped Method):
-
Pipette 200 µL of the diluted sample into a microplate well.
-
Incubate at 37°C for 3-4 minutes to pre-warm the sample.
-
Add 200 µL of the pre-warmed substrate solution to initiate the reaction.
-
Mix and incubate at 37°C for a fixed time (e.g., 10 minutes)[5].
-
Add 200 µL of the stop solution to terminate the reaction.
-
Prepare a plasma blank for each sample by adding the reagents in reverse order without the final incubation.
-
Read the absorbance of the sample at 405 nm against its blank.
Alternative Method: One-Stage Clotting Assay (OSA)
This method measures the time to clot formation and is commonly used for coagulation factors.
1. Principle: The assay is based on the activated partial thromboplastin (B12709170) time (aPTT). The ability of the patient's plasma to shorten the clotting time of factor-deficient plasma is proportional to the activity of the coagulation factor.
2. Procedure Overview:
-
Mix patient plasma with factor-deficient plasma.
-
Add an aPTT reagent (a phospholipid substitute and a contact activator).
-
Incubate to allow for optimal activation of the contact factors.
-
Add calcium chloride to initiate clot formation.
-
Measure the time until a fibrin (B1330869) clot is formed.
-
The clotting time is inversely proportional to the factor activity, which is determined from a calibration curve prepared with plasma of known factor activity.
Conclusion
Chromogenic substrate assays, including those based on this compound, offer a sensitive and accurate method for measuring specific protease activity. When compared to traditional clotting assays, CSAs often demonstrate comparable or better precision and can be more readily automated. However, discrepancies between the two methods can arise, particularly in certain disease states or with modified therapeutic products[4][7]. Therefore, the choice of assay should be guided by the specific application and validated for its intended use. Inter-laboratory validation is essential to ensure the reliability and comparability of results across different testing sites.
References
- 1. Determination of coagulation factor VIII activity by a chromogenic substrate method on STA, an automated coagulation analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic substrate (S-2238) prothrombin assay in prothrombin deficiencies and abnormalities. Lack of identity with clotting assays in congenital dysprothrombinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. aniara.com [aniara.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bz-Pro-Phe-Arg-pNA: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Bz-Pro-Phe-Arg-pNA (N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride) must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information for the proper disposal of this chromogenic peptide substrate.
Immediate Safety and Hazard Profile
This compound is classified as a combustible solid and is highly hazardous to water. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to ensure personnel safety during handling and disposal.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | [1] |
| Recommended PPE | Eyeshields, Gloves, Type N95 (US) Respirator | [1] |
Step-by-Step Disposal Procedure
The following procedure is a comprehensive guide for the safe disposal of this compound, synthesized from safety data sheets and general hazardous waste management guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure you are wearing the appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of potential dust formation, a Type N95 respirator is recommended.[1]
2. Waste Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly sealed to prevent the release of dust.
-
Do not mix with other waste streams unless compatibility has been confirmed by a qualified professional.
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride".
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure the storage area is compliant with regulations for combustible solids.
5. Environmental Precautions:
-
Due to its high water hazard classification (WGK 3), it is imperative to prevent this compound from entering drains, sewers, or waterways.[1]
-
In the event of a spill, contain the material to prevent environmental contamination.
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of combustible and water-hazardous chemical waste.
-
Do not attempt to dispose of this chemical in regular laboratory trash or down the drain.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on available safety data. It is not a substitute for a comprehensive understanding of and compliance with all applicable safety regulations and institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bz-Pro-Phe-Arg-pNA
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the chromogenic substrate Bz-Pro-Phe-Arg-pNA. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a synthetic peptide widely used in enzymatic assays. While specific toxicological properties may not be extensively documented, it is imperative to handle this compound with a high degree of caution, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. The following operational and disposal plans are designed to minimize exposure risk and streamline laboratory workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over goggles when preparing solutions or when there is any risk of splashing. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Double-gloving with nitrile gloves is recommended. Gloves must be inspected for tears or punctures before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (59188-28-2) on the label match the order.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's instructions for specific storage temperature requirements.
3. Preparation and Use:
-
All handling of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Before use, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing paper for handling the powder.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.
4. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for proper disposal. Clean the spill area with an appropriate solvent.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all used weighing paper, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Visualizing the Workflow for Handling this compound
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
